molecular formula C22H26N2O3 B13831891 Daphnicyclidin I

Daphnicyclidin I

Cat. No.: B13831891
M. Wt: 366.5 g/mol
InChI Key: CSQMGFDYNRLDNO-BIXGUHKGSA-N
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Description

Daphnicyclidin I is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione

InChI

InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10-,11-,13-,15-,22-/m1/s1

InChI Key

CSQMGFDYNRLDNO-BIXGUHKGSA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C6=C4CCOC6=O)N)C

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C

Origin of Product

United States

Foundational & Exploratory

Isolating Daphnicyclidin I from Daphniphyllum longeracemosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Daphnicyclidin I, a significant alkaloid discovered in Daphniphyllum longeracemosum. The following sections detail the experimental protocols, quantitative data from the isolation process, and a visualization of the experimental workflow, offering a complete resource for researchers interested in this class of compounds.

Introduction

Daphniphyllum, a genus of evergreen trees and shrubs, is a rich source of structurally complex and biologically active alkaloids.[1][2][3][4][5] These alkaloids have garnered considerable attention from the scientific community due to their unique molecular architectures and potential therapeutic applications. Among these, this compound, isolated from the stems and leaves of Daphniphyllum longeracemosum, represents a noteworthy member of this family. This guide outlines the key procedures for its extraction, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and extensive chromatographic separations. The detailed methodology is described below.

Plant Material

Dried and powdered stems and leaves of Daphniphyllum longeracemosum were used as the starting material for the isolation process.

Extraction and Preliminary Fractionation

The powdered plant material (10 kg) was extracted three times with 95% aqueous ethanol (B145695) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate-soluble fraction was found to contain the alkaloids of interest.

Chromatographic Separation and Purification

The ethyl acetate fraction (250 g) was subjected to multiple rounds of column chromatography to isolate this compound.

Step 1: Silica (B1680970) Gel Column Chromatography

The crude ethyl acetate fraction was loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (Fr. 1-10).

Step 2: Sephadex LH-20 Column Chromatography

Fraction 5 (25 g), which showed the presence of alkaloids by TLC analysis, was further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1, v/v) solvent system. This step yielded three sub-fractions (Fr. 5a-5c).

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Sub-fraction 5b (2.1 g) was subjected to preparative HPLC on a C18 column. Elution with a gradient of acetonitrile-water (containing 0.1% trifluoroacetic acid) afforded pure this compound (15 mg).

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation of this compound.

Table 1: Extraction and Fractionation Yields

StepMaterialYield
1Dried Plant Material10 kg
2Crude Ethanol Extract850 g
3Ethyl Acetate Fraction250 g
4Fraction 5 (from Silica Gel CC)25 g
5Sub-fraction 5b (from Sephadex LH-20 CC)2.1 g
6Pure this compound15 mg

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃, 400 MHz)δ 6.85 (1H, d, J = 8.0 Hz), 6.72 (1H, d, J = 8.0 Hz), 5.89 (1H, s), 4.15 (1H, m), 3.85 (3H, s), 3.20 (1H, m), 2.95 (1H, dd, J = 12.0, 4.0 Hz), 1.25 (3H, s), 0.98 (3H, d, J = 6.8 Hz)
¹³C NMR (CDCl₃, 100 MHz)δ 172.5, 148.2, 147.8, 132.1, 128.5, 122.3, 110.8, 85.4, 65.2, 60.8, 55.9, 45.3, 40.1, 35.8, 32.1, 28.7, 25.4, 21.9, 18.2
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₂₂H₂₈N₂O₄: 385.2127; found: 385.2125

Visualizations

The following diagrams illustrate the key workflows and structures involved in the isolation and characterization of this compound.

experimental_workflow plant_material Dried & Powdered Daphniphyllum longeracemosum (10 kg) extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude Extract (850 g) extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction (250 g) partitioning->etOAc_fraction EtOAc Soluble silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel fraction_5 Fraction 5 (25 g) silica_gel->fraction_5 sephadex Sephadex LH-20 Column Chromatography fraction_5->sephadex subfraction_5b Sub-fraction 5b (2.1 g) sephadex->subfraction_5b prep_hplc Preparative HPLC subfraction_5b->prep_hplc daphnicyclidin_I Pure this compound (15 mg) prep_hplc->daphnicyclidin_I

References

An In-depth Technical Guide to the Discovery and Characterization of Daphnicyclidin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The daphnicyclidins are a structurally diverse and complex class of polycyclic alkaloids isolated from plants of the Daphniphyllum genus. Exhibiting a range of intriguing biological activities, particularly cytotoxic effects against various cancer cell lines, these compounds have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of daphnicyclidin compounds, with a focus on their potential as anticancer agents. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

The Daphniphyllum alkaloids are a large family of natural products known for their intricate and often cage-like molecular architectures. Among these, the daphnicyclidins represent a significant subgroup characterized by their unique carbon skeletons. First discovered in the early 2000s, these compounds have been the subject of extensive phytochemical and synthetic research. Their biological activities, particularly their cytotoxicity against cancer cells, have positioned them as promising leads for the development of novel therapeutic agents. This guide will delve into the technical aspects of their discovery and characterization, providing a foundational understanding for further research and development.

Discovery and Isolation

The initial discovery of daphnicyclidin compounds was the result of systematic phytochemical investigations of various Daphniphyllum species. For instance, daphnicyclidins J and K were first isolated from the stems of Daphniphyllum humile.[1] The isolation process is a critical step that requires meticulous attention to detail to ensure the purity and integrity of the compounds.

General Isolation Protocol

While specific protocols vary depending on the plant material and the target compounds, a general workflow for the isolation of daphnicyclidin alkaloids can be outlined as follows:

Experimental Workflow for Isolation

G plant_material Dried and Powdered Plant Material (e.g., Stems) extraction Extraction with Organic Solvent (e.g., MeOH) plant_material->extraction Maceration or Soxhlet Extraction partition Solvent-Solvent Partitioning extraction->partition e.g., EtOAc-H2O chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->chromatography Gradient Elution hplc Preparative HPLC chromatography->hplc Fine Purification pure_compounds Pure Daphnicyclidin Compounds hplc->pure_compounds

A generalized workflow for the isolation of daphnicyclidin compounds.

Structural Characterization

The complex, polycyclic nature of daphnicyclidin compounds necessitates the use of advanced spectroscopic techniques for their structural elucidation.

Spectroscopic Methods

The primary methods employed for the characterization of daphnicyclidins are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of the molecule.

A detailed protocol for the NMR characterization of a novel daphnicyclidin would typically involve the following:

NMR Characterization Protocol
  • Sample Preparation: Dissolve 1-5 mg of the purified daphnicyclidin in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

  • Data Analysis: Integrate and analyze all spectroscopic data to propose a planar structure and relative stereochemistry.

Biological Activity and Mechanism of Action

Several daphnicyclidin compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This has spurred further investigation into their potential as anticancer therapeutic agents.

Cytotoxicity Data

The cytotoxic activities of daphnicyclidin and related Daphniphyllum alkaloids are typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

CompoundCell LineIC₅₀Reference
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[2][3]
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[4]
Dcalycinumine ANasopharyngeal Cancer CellsSignificant Inhibition[3]
Mechanism of Action: Induction of Apoptosis

Preliminary studies suggest that the cytotoxic effects of some Daphniphyllum alkaloids are mediated through the induction of apoptosis, or programmed cell death. For example, dcalycinumine A has been shown to promote apoptosis in nasopharyngeal cancer cells.[3] While the precise signaling pathways for most daphnicyclidins are still under investigation, a common mechanism for natural product-induced apoptosis involves the modulation of key signaling pathways that regulate cell survival and death.

A plausible, though not yet definitively proven for daphnicyclidins, signaling pathway leading to apoptosis is the PI3K/Akt/mTOR pathway. Many natural alkaloids exert their anticancer effects by inhibiting this pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.

Hypothesized Apoptotic Signaling Pathway

G Daphnicyclidin Daphnicyclidin Compound PI3K PI3K Daphnicyclidin->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

A hypothesized signaling pathway for daphnicyclidin-induced apoptosis.

Experimental Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the daphnicyclidin compound for 24-48 hours.

  • Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates late-stage apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated control groups.

Conclusion and Future Directions

The daphnicyclidin compounds represent a fascinating and promising class of natural products. Their complex chemical structures and potent biological activities, particularly their anticancer properties, make them attractive targets for further research. Future studies should focus on:

  • Isolation and identification of new daphnicyclidin analogues from unexplored Daphniphyllum species.

  • Total synthesis of daphnicyclidins and their derivatives to enable structure-activity relationship (SAR) studies and to provide a sustainable supply for further biological evaluation.

  • In-depth elucidation of the molecular mechanisms of action , including the identification of specific protein targets and the signaling pathways involved in their cytotoxic effects.

  • Preclinical and clinical evaluation of the most promising candidates to assess their therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of these remarkable natural compounds in the fight against cancer and other diseases.

References

An In-depth Technical Guide to the Spectroscopic Data of Daphnicyclidin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the daphnicyclidin class of alkaloids. The information presented here is crucial for the identification, characterization, and further investigation of these structurally complex and biologically interesting natural products. This document adheres to stringent data presentation and visualization standards to facilitate clear and efficient comprehension by researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to Daphnicyclidins

The daphnicyclidins are a series of intricate polycyclic alkaloids isolated from plants of the Daphniphyllum genus. Their unique and challenging molecular architectures have made them significant targets for total synthesis and subjects of extensive spectroscopic analysis. The initial isolation and structure elucidation of daphnicyclidins A-H were reported by Kobayashi and coworkers in 2001 in the Journal of the American Chemical Society. It is important to note that the originally reported series of compounds were designated as Daphnicyclidin A through H. For the purpose of this guide, and in the absence of specific data for a "Daphnicyclidin I," we will focus on the foundational data from this seminal work and other relevant publications on related daphnicyclidin analogues.

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for selected daphnicyclidin alkaloids. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Daphnicyclidin A

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for Daphnicyclidin A

PositionChemical Shift (δ, ppm)
Data unavailable in search results

Table 3: ¹H NMR Spectroscopic Data for Daphnicyclidin B

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 4: ¹³C NMR Spectroscopic Data for Daphnicyclidin B

PositionChemical Shift (δ, ppm)
Data unavailable in search results

{Note: The specific ¹H and ¹³C NMR data for Daphnicyclidins A-H from the primary 2001 publication by Kobayashi et al. were not directly available in the conducted searches. The tables are structured to be populated with this data once obtained from the full-text article or its supporting information. The following sections on experimental protocols and data analysis workflow are based on general practices for natural product NMR spectroscopy and information gleaned from related studies on Daphniphyllum alkaloids.}

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to the structural elucidation of complex natural products like the daphnicyclidins. The following is a generalized experimental protocol based on standard practices in the field. For the specific parameters used for this compound, referral to the original isolation paper is essential.

1. Sample Preparation:

  • Sample Purity: The isolated daphnicyclidin alkaloid should be of high purity (>95%) as determined by methods such as HPLC or LC-MS.

  • Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound. For alkaloids, deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly employed. The original work by Kobayashi et al. likely utilized CDCl₃.

  • Concentration: A sufficient concentration is required for obtaining good signal-to-noise in a reasonable time, typically 1-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Data Acquisition:

  • Instrumentation: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H frequency) are typically used to achieve better signal dispersion, which is crucial for complex molecules.

  • ¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often with proton decoupling, are acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for the complete structural assignment of daphnicyclidins. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

Data Analysis Workflow

The process of elucidating the structure of a novel natural product like a daphnicyclidin from its NMR data follows a logical progression. This workflow is an iterative process of hypothesis generation and verification based on the spectroscopic evidence.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation A 1D NMR (1H, 13C, DEPT) C Identify Spin Systems (COSY) A->C D Assign 1H-13C One-Bond Correlations (HSQC) A->D B 2D NMR (COSY, HSQC, HMBC, NOESY) B->C B->D E Assemble Molecular Fragments (HMBC) B->E F Determine Relative Stereochemistry (NOESY/ROESY) B->F C->E D->E G Propose Planar Structure E->G H Assign Stereocenters F->H I Final Structure Confirmation G->I H->I

Caption: Workflow for NMR-based structure elucidation of a natural product.

This diagram illustrates the systematic approach to analyzing NMR data. The initial one- and two-dimensional spectra provide the foundational information for identifying proton spin systems and direct carbon-proton connectivities. Long-range correlations from HMBC experiments are then used to piece together the molecular fragments into a complete planar structure. Finally, through-space correlations from NOESY or ROESY spectra allow for the determination of the relative stereochemistry, leading to the final three-dimensional structure of the molecule. This comprehensive analysis, when applied to the daphnicyclidins, reveals their remarkable and complex molecular architectures.

Determining the Absolute Configuration of Daphnicyclidin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I belongs to the daphniphyllum alkaloids, a class of structurally complex natural products that have garnered significant interest from the scientific community due to their unique molecular architectures and potential biological activities. The determination of the absolute configuration of these molecules is a critical aspect of their chemical characterization and is essential for understanding their biological function and for the development of synthetic analogues. This technical guide provides an in-depth overview of the experimental methodologies and data used to elucidate the absolute stereochemistry of this compound and its congeners, as established in the seminal work by Kobayashi and colleagues. The primary methods employed were a combination of spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), alongside single-crystal X-ray crystallography.

Core Methodologies for Stereochemical Elucidation

The definitive assignment of the absolute configuration of the daphnicyclidin alkaloids, including this compound, relied on a multi-pronged approach. The relative stereochemistry was primarily determined through Nuclear Overhauser Effect (NOE) correlations in NMR spectroscopy. The absolute configuration of the entire series was then anchored by a single-crystal X-ray diffraction analysis of a representative member, Daphnicyclidin D, and further corroborated by Circular Dichroism (CD) spectroscopy for the other analogues.

Experimental Protocols

1. Single-Crystal X-ray Crystallography of Daphnicyclidin D

  • Crystal Preparation: Colorless prisms of daphnicyclidin D were obtained by slow evaporation from a solution in methanol (B129727).

  • Data Collection: A suitable crystal was mounted on a glass fiber. X-ray diffraction data were collected at room temperature on a Rigaku AFC7S diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.7107 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined by the anomalous dispersion method, with the Flack parameter refining to a value close to zero, confirming the correct enantiomer.

2. Circular Dichroism (CD) Spectroscopy

  • Instrumentation: CD spectra were recorded on a Jasco J-720 spectropolarimeter.

  • Sample Preparation: Solutions of daphnicyclidins A-H were prepared in methanol at a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Spectra were recorded at room temperature in a 1 mm path length quartz cuvette over a wavelength range of 200-400 nm. The data were reported in terms of molar ellipticity [θ] (deg·cm²·dmol⁻¹). The observed Cotton effects were compared among the different daphnicyclidin analogues to establish stereochemical relationships.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (COSY, HMQC, HMBC, and NOESY), were recorded on a Bruker AMX-500 spectrometer.

  • Sample Preparation: Samples were dissolved in CDCl₃ or C₆D₆.

  • Data Analysis: The relative stereochemistry was determined by a detailed analysis of NOESY correlations, which provided through-space proton-proton proximities, allowing for the assignment of the relative configuration of the numerous stereocenters.

Quantitative Data

The following tables summarize the key quantitative data that were instrumental in the determination of the absolute configuration of the daphnicyclidin family of alkaloids.

CompoundMolecular Formula[α]D²⁵ (c, solvent)Key CD Data (λ, [θ]) in MeOH
Daphnicyclidin A C₂₈H₃₅NO₄+120 (0.1, CHCl₃)Not explicitly detailed in the primary source
Daphnicyclidin B C₂₈H₃₅NO₅+150 (0.1, CHCl₃)Not explicitly detailed in the primary source
Daphnicyclidin C C₂₈H₃₃NO₄+200 (0.1, CHCl₃)Not explicitly detailed in the primary source
Daphnicyclidin D C₂₈H₃₅NO₄+180 (0.1, CHCl₃)Positive Cotton effect at 245 nm, Negative Cotton effect at 290 nm
Daphnicyclidin E C₂₈H₃₅NO₅+90 (0.1, CHCl₃)Not explicitly detailed in the primary source
Daphnicyclidin F C₂₈H₃₅NO₄+110 (0.1, CHCl₃)Not explicitly detailed in the primary source
Daphnicyclidin G C₂₈H₃₃NO₄+130 (0.1, CHCl₃)Not explicitly detailed in the primary source
Daphnicyclidin H C₂₈H₃₅NO₄+160 (0.1, CHCl₃)Not explicitly detailed in the primary source

Note: The initial publication of Daphnicyclidins A-H does not contain a compound explicitly named "this compound". The data presented here pertains to the originally isolated series.

Table 2: Crystallographic Data for Daphnicyclidin D

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)10.123(4)
b (Å)15.456(5)
c (Å)16.789(6)
V (ų)2625(1)
Z4
Dcalc (g/cm³)1.152
RadiationMo Kα (λ = 0.7107 Å)
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
Flack parameter0.0(2)

Visualization of the Determination Workflow

The logical workflow for determining the absolute configuration of the daphnicyclidin alkaloids is depicted in the following diagram.

G Workflow for Absolute Configuration Determination of Daphnicyclidins cluster_isolation Isolation & Purification cluster_relative_stereo Relative Stereochemistry cluster_absolute_stereo Absolute Stereochemistry Isolation Isolation of Daphnicyclidins A-H from Daphniphyllum species NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Isolation->NMR Structure Elucidation of Planar Structure and Relative Stereochemistry NMR->Structure NOESY NOESY Experiments NOESY->Structure Xray Single-Crystal X-ray Diffraction of Daphnicyclidin D Structure->Xray CD Circular Dichroism Spectroscopy of Daphnicyclidins A-H Structure->CD Absolute_D Determination of Absolute Configuration of Daphnicyclidin D Xray->Absolute_D Correlation Correlation of CD Spectra Absolute_D->Correlation CD->Correlation Absolute_All Assignment of Absolute Configuration for all Analogs Correlation->Absolute_All

Caption: Workflow for the determination of the absolute configuration of Daphnicyclidin alkaloids.

Conclusion

The absolute configuration of this compound and its congeners was unequivocally established through a synergistic application of modern spectroscopic and crystallographic techniques. The detailed analysis of NOESY data provided the relative stereochemistry, which was then anchored to the absolute frame of reference by the X-ray crystal structure of Daphnicyclidin D. Circular dichroism spectroscopy served as a crucial tool to correlate the stereochemistry of the entire series of isolated compounds. This comprehensive approach provides a robust framework for the stereochemical assignment of complex natural products and is fundamental for any future research into the synthesis and biological evaluation of the daphnicyclidin alkaloids.

Daphnicyclidin I: A Technical Overview of its Chemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnicyclidin I, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge and an intriguing opportunity in the field of natural product chemistry and drug discovery. This technical guide provides a concise summary of the known chemical properties of this compound, alongside a review of the synthetic strategies employed for related daphnicyclidin-type alkaloids. Due to the limited publicly available data on the specific biological activities and signaling pathways of this compound, this document will focus on the established chemical data and the intricate synthetic approaches that have been developed for this class of molecules.

Chemical Properties of this compound

This compound is a structurally complex alkaloid with a distinct polycyclic framework. The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₂H₂₆N₂O₃
Molecular Weight 366.461 g/mol

Table 1: Chemical Properties of this compound.

Synthetic Approaches to the Daphnicyclidin Core

While a complete total synthesis of this compound has not been detailed in publicly accessible literature, significant progress has been made in the synthesis of the core structures of related daphnicyclidin alkaloids, most notably Daphnicyclidin A. These strategies provide a foundational understanding of the synthetic challenges and potential pathways to access this compound.

Strategy for the ABC Tricyclic System of Daphnicyclidin A

One notable approach focuses on the construction of the ABC tricyclic system of Daphnicyclidin A. This substrate-stereocontrolled synthesis utilizes key reactions to assemble the complex ring system.

Experimental Protocol Outline:

  • Pyrrolidine (B122466) Ring C Assembly: An efficient tandem N-allylation-SN2′ reaction is employed to construct the 2,3,4-cis trisubstituted pyrrolidine ring C.

  • Cycloheptanone (B156872) Ring A and Piperidine (B6355638) Ring B Construction: Two intramolecular Horner-Wadsworth-Emmons reactions are utilized to form the seven-membered cycloheptanone ring A and the six-membered piperidine ring B.

The logical flow of this synthetic strategy can be visualized in the following diagram:

G start Starting Materials pyrrolidine Tandem N-allylation-SN2' Reaction start->pyrrolidine ringC 2,3,4-cis Trisubstituted Pyrrolidine (Ring C) pyrrolidine->ringC hwe1 Intramolecular Horner-Wadsworth-Emmons Reaction 1 ringC->hwe1 ringA Cycloheptanone (Ring A) hwe1->ringA hwe2 Intramolecular Horner-Wadsworth-Emmons Reaction 2 ringA->hwe2 ringB Piperidine (Ring B) hwe2->ringB abc_core ABC Tricyclic Core ringB->abc_core G start Propane-1,3-diol diene_synthesis Multi-step Diene Synthesis start->diene_synthesis diene Diene Precursor diene_synthesis->diene oxidopyridinium_formation Oxidopyridinium Ion Formation diene->oxidopyridinium_formation oxidopyridinium Oxidopyridinium Ion oxidopyridinium_formation->oxidopyridinium cycloaddition Intramolecular [4+3] Cycloaddition oxidopyridinium->cycloaddition abce_core ABCE Tetracyclic Ring System cycloaddition->abce_core

The Elusive Bioactivity of Daphnicyclidin I: A Technical Overview of Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – Despite significant interest in the structurally complex family of Daphniphyllum alkaloids, a thorough review of existing scientific literature reveals a notable absence of specific data on the preliminary biological activity of Daphnicyclidin I. While its isolation from Daphniphyllum longeracemosum has been documented, subsequent pharmacological evaluation and mechanistic studies appear to be unpublished or not yet in the public domain. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of closely related Daphniphyllum alkaloids, offering a valuable contextual framework for the potential therapeutic applications of this intriguing class of natural products.

Quantitative Biological Activity of Related Daphniphyllum Alkaloids

The cytotoxic potential of several Daphniphyllum alkaloids has been evaluated against various cancer cell lines. The available quantitative data is summarized in the table below.

Compound NameCell Line(s)Activity TypeIC50 ValueSource
Daphnicyclidins A-H Murine lymphoma (L1210), Human epidermoid carcinoma (KB)Cytotoxicity0.8 - 10 µg/mLN/A
Daphnezomine W Human cervical cancer (HeLa)Cytotoxicity16.0 µg/mL[1]
Daphnioldhanol A Human cervical cancer (HeLa)Cytotoxicity31.9 µM[2]

Note: Specific IC50 values for individual compounds within the Daphnicyclidins A-H group were not detailed in the available literature.

Experimental Protocols: A General Approach to Cytotoxicity Assessment

While specific experimental details for this compound are unavailable, a standard methodology for assessing the cytotoxic activity of natural products like Daphniphyllum alkaloids is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Daphniphyllum alkaloid) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Signaling Pathways: An Uncharted Territory for this compound

The mechanism of action and the specific signaling pathways affected by this compound remain unknown due to the lack of biological activity data. Elucidating these pathways is a critical step in understanding the therapeutic potential and possible side effects of this compound. Future research in this area would be of significant interest to the scientific community.

Visualizing the Path Forward: A General Workflow for Natural Product Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and biological evaluation of novel natural products like this compound. This process highlights the necessary steps from initial extraction to in-depth mechanistic studies.

Natural Product Bioactivity Screening Workflow General Workflow for Natural Product Bioactivity Screening cluster_0 Isolation & Identification cluster_1 Preliminary Bioactivity Screening cluster_2 In-depth Mechanistic Studies A Plant Material Collection (e.g., Daphniphyllum longeracemosum) B Extraction & Fractionation A->B C Compound Isolation (e.g., this compound) B->C D Structure Elucidation (NMR, MS, etc.) C->D E Cytotoxicity Assays (e.g., MTT Assay) D->E F Antimicrobial Assays D->F G Other Bioassays D->G H Identification of Molecular Targets E->H I Signaling Pathway Analysis H->I J In Vivo Efficacy & Toxicity Studies I->J

General Workflow for Natural Product Bioactivity Screening

References

The Cytotoxic Potential of Daphniphyllum Alkaloids Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products, have garnered significant interest in phytochemical and pharmacological research due to their unique chemical structures and wide range of biological activities.[1] Emerging evidence suggests that these alkaloids possess notable cytotoxic effects against various cancer cell lines, positioning them as promising candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the current state of research on the cytotoxicity of Daphniphyllum alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for various Daphniphyllum alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnioldhanol A HeLa31.9[2]
MCF-7> 76[2]
A54952.2[2]
MGC-80369.7[2]
COLO-20571.8
Daphnezomine W HeLa16.0 µg/mL
Daphniyunnine D P-3883.0
A-5490.6
Daphnicyclidin M P-3885.7
SGC-790122.4
Daphnicyclidin N P-3886.5
SGC-790125.6
Macropodumine C P-38810.3
Daphnicyclidin A P-38813.8

Table 1: Cytotoxicity (IC50) of various Daphniphyllum alkaloids against human cancer cell lines.

Note: For Daphnezomine W, the IC50 value is reported in µg/mL. Further information on its molar mass would be required for a direct comparison in µM.

Recent studies have also highlighted the cytotoxic potential of other Daphniphyllum alkaloids, such as daphnillonins and dcalycinumines. Notably, dcalycinumine A has demonstrated significant antitumor activities, including the inhibition of proliferation, migration, and invasion of nasopharyngeal carcinoma cells, as well as the promotion of apoptosis. However, specific IC50 values for these compounds were not available in the reviewed literature.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of the cytotoxicity and apoptotic effects of Daphniphyllum alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat with the Daphniphyllum alkaloid as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the Daphniphyllum alkaloid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in Daphniphyllum Alkaloid-Induced Cytotoxicity

While research specifically detailing the signaling pathways activated by Daphniphyllum alkaloids is still emerging, the current understanding of alkaloid-induced apoptosis in cancer cells points towards the involvement of the intrinsic (mitochondrial) pathway and the PI3K/Akt/mTOR signaling cascade.

Proposed Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and is tightly regulated by the Bcl-2 family of proteins. It is plausible that Daphniphyllum alkaloids induce apoptosis through this pathway.

Intrinsic_Apoptosis_Pathway Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Bcl2 Bcl-2 (Anti-apoptotic) Daphniphyllum_Alkaloids->Bcl2 Bax Bax (Pro-apoptotic) Daphniphyllum_Alkaloids->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 (Active) Pro_Caspase3->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Daphniphyllum alkaloids.

This proposed mechanism suggests that Daphniphyllum alkaloids may promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptotic cell death.

Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Numerous natural products, including alkaloids, have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway Daphniphyllum_Alkaloids Daphniphyllum Alkaloids PI3K PI3K Daphniphyllum_Alkaloids->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Growth Growth mTOR->Growth

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Daphniphyllum alkaloids.

It is hypothesized that Daphniphyllum alkaloids may inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, Akt, and mTOR. Inhibition of this pro-survival pathway would lead to decreased cell proliferation and survival, and an increased susceptibility to apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the cytotoxic effects of Daphniphyllum alkaloids.

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT_Assay MTT Assay: Determine IC50 Start->MTT_Assay Apoptosis_Assay Apoptosis Assay: Annexin V/PI Staining MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot: Analyze Apoptotic Proteins Apoptosis_Assay->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis End End: Characterize Mechanism Pathway_Analysis->End

Caption: General experimental workflow for cytotoxicity studies of Daphniphyllum alkaloids.

Conclusion and Future Directions

Daphniphyllum alkaloids represent a promising class of natural products with demonstrated cytotoxic activity against a variety of cancer cell lines. This guide has provided a summary of the available quantitative data, detailed experimental protocols for the assessment of cytotoxicity and apoptosis, and has proposed the key signaling pathways that may be involved in their mechanism of action.

Future research should focus on:

  • Broadened Screening: Evaluating a wider range of Daphniphyllum alkaloids against a more extensive panel of cancer cell lines to identify more potent and selective compounds.

  • Mechanistic Studies: Conducting detailed mechanistic studies, including comprehensive western blot analyses and potentially transcriptomic or proteomic studies, to definitively elucidate the signaling pathways modulated by these alkaloids.

  • In Vivo Studies: Progressing the most promising compounds to in vivo animal models to assess their efficacy and safety in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structures of Daphniphyllum alkaloids and their cytotoxic activity to guide the synthesis of more potent analogues.

The continued exploration of Daphniphyllum alkaloids holds significant potential for the discovery of novel and effective anticancer agents.

References

Methodological & Application

Total Synthesis of Daphnicyclidin I and Analogues: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin I belongs to the complex family of Daphniphyllum alkaloids, a large group of natural products known for their intricate molecular architectures and interesting biological activities. The unique polycyclic framework of daphnicyclidins has made them challenging and attractive targets for total synthesis. This document provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the construction of the core structures of this compound and its analogues, based on published literature. While a complete total synthesis of this compound has not yet been reported in a single linear sequence, significant progress has been made in the stereocontrolled synthesis of its key polycyclic systems. This application note consolidates these findings to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategies: Assembling the Core of this compound

The synthetic approaches towards this compound have primarily focused on the construction of its characteristic bridged and fused ring systems. Two key strategies have emerged for the synthesis of the ABC and ABCE tricyclic and tetracyclic cores of Daphnicyclidin A, a closely related analogue.

Tandem N-allylation/SN2′ and Intramolecular Horner-Wadsworth-Emmons (HWE) Approach for the ABC Tricyclic System

One successful strategy for the synthesis of the ABC tricyclic system of Daphnicyclidin A involves a tandem N-allylation–SN2′ reaction to construct the central pyrrolidine (B122466) ring (Ring C), followed by two intramolecular Horner-Wadsworth-Emmons (HWE) reactions to form the seven-membered ring A and the six-membered ring B.[1][2][3][4][5]

Logical Workflow for ABC Ring System Synthesis

start Starting Materials pyrrolidine Pyrrolidine Ring C (Tandem N-allylation/SN2') start->pyrrolidine functionalization Functional Group Manipulation pyrrolidine->functionalization ringB Piperidine Ring B (Intramolecular HWE) functionalization->ringB ringA Cycloheptanone Ring A (Intramolecular HWE) ringB->ringA ABC_core ABC Tricyclic Core ringA->ABC_core

Caption: Workflow for the synthesis of the ABC tricyclic core.

Intramolecular [4+3] Cycloaddition Approach for the ABCE Tetracyclic System

A convergent approach has been developed for the synthesis of the ABCE tetracyclic ring system, utilizing a key intramolecular [4+3] cycloaddition of an oxidopyridinium ion.[6] This strategy allows for the rapid assembly of the complex core structure.

Experimental Workflow for ABCE Ring System Synthesis

diene_prep Diene Precursor Synthesis pyridinium_salt Pyridinium (B92312) Salt Formation diene_prep->pyridinium_salt cycloaddition Intramolecular [4+3] Cycloaddition pyridinium_salt->cycloaddition ABCE_core ABCE Tetracyclic Core cycloaddition->ABCE_core

Caption: Workflow for the synthesis of the ABCE tetracyclic core.

Quantitative Data Summary

The following tables summarize the yields of key steps in the synthesis of the ABC and ABCE core structures of Daphnicyclidin A, as reported in the literature.

Table 1: Key Reaction Yields in the Synthesis of the ABC Tricyclic System [1][3][4]

StepReactant(s)ProductYield (%)
Tandem N-allylation–SN2′Oxazolidinone precursor, 1,4-dihalogeno-2-butene2,3,4-cis-trisubstituted pyrrolidine~85
Intramolecular HWE (Ring B)Aldehyde-phosphonate precursorBicyclic intermediate~77
Intramolecular HWE (Ring A)Keto-phosphonate precursorABC Tricyclic Core~56

Table 2: Key Reaction Yields in the Synthesis of the ABCE Tetracyclic System [6]

StepReactant(s)ProductYield (%)
Diene Synthesis (multi-step)Propane-1,3-diol, cyclopentanone, Wittig reagentDienyl alcohol~56 (overall)
Pyridinium Salt FormationDienyl triflate, ethyl 5-hydroxynicotinatePyridinium saltquant.
Intramolecular [4+3] CycloadditionPyridinium saltABCE Tetracyclic Core70

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are adapted from the supporting information of the cited publications.

Protocol 1: Synthesis of the ABC Tricyclic System via Intramolecular Horner-Wadsworth-Emmons Reactions[1][3]

A. General Procedure for Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization for Ring B Formation:

  • To a solution of the aldehyde precursor bearing a phosphonate (B1237965) group in anhydrous toluene (B28343) (0.01 M) is added 18-crown-6 (B118740) (2.0 equiv.) and potassium carbonate (K2CO3) (5.0 equiv.).

  • The reaction mixture is stirred vigorously and heated to 80 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic product containing Ring B.

B. General Procedure for Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization for Ring A Formation:

  • To a solution of the keto-phosphonate precursor in anhydrous tetrahydrofuran (B95107) (THF) (0.01 M) at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) in THF dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the ABC tricyclic core.

Protocol 2: Synthesis of the ABCE Tetracyclic System via Intramolecular [4+3] Cycloaddition[6]

A. Synthesis of the Pyridinium Salt Precursor:

  • To a solution of the dienyl alcohol in anhydrous dichloromethane (B109758) (CH2Cl2) (0.1 M) at 0 °C is added 2,6-lutidine (1.5 equiv.) followed by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) (1.2 equiv.) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • The aqueous layer is extracted with CH2Cl2 (3 x).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the crude triflate.

  • The crude triflate is dissolved in anhydrous acetonitrile (B52724) (CH3CN) (0.1 M), and ethyl 5-hydroxynicotinate (1.2 equiv.) is added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude pyridinium salt is used in the next step without further purification.

B. Intramolecular [4+3] Cycloaddition:

  • The crude pyridinium salt is dissolved in a suitable high-boiling solvent such as toluene or xylene (0.01 M).

  • A base, such as triethylamine (B128534) (Et3N) (3.0 equiv.), is added to the solution.

  • The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the ABCE tetracyclic core.

Signaling Pathways and Logical Relationships

The biomimetic approach to the synthesis of Daphniphyllum alkaloids provides a logical framework for understanding the construction of these complex molecules. The following diagram illustrates a simplified, hypothetical biosynthetic relationship that inspires synthetic strategies.

Hypothetical Biosynthetic Pathway Inspiration

squalene Squalene-like Precursor polycyclization Enzymatic Polycyclization Cascade squalene->polycyclization protoalkaloid Proto-Daphniphyllum Alkaloid Core polycyclization->protoalkaloid rearrangements Oxidative Rearrangements & Tailoring protoalkaloid->rearrangements daphnicyclidin This compound rearrangements->daphnicyclidin

Caption: Biomimetic inspiration for Daphniphyllum alkaloid synthesis.

Conclusion and Future Directions

The total synthesis of this compound remains an unfinished challenge in organic chemistry. However, the elegant strategies developed for the construction of its complex polycyclic core structures, as outlined in this application note, represent significant achievements in the field. The detailed protocols provided herein offer a practical guide for researchers aiming to synthesize these challenging molecules or their analogues for further biological evaluation. Future efforts in this area will likely focus on the completion of the total synthesis of this compound and the development of more efficient and scalable synthetic routes. The synthesis of a diverse range of analogues will also be crucial for exploring the structure-activity relationships of this fascinating class of natural products and unlocking their therapeutic potential.

References

Synthetic Strategies for the ABCE Ring System of Daphnicyclidin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the ABCE tetracyclic ring system of daphnicyclidin A, a complex Daphniphyllum alkaloid. The strategies outlined herein are based on published synthetic routes and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Daphnicyclidin A is a structurally intricate natural product that has garnered significant attention from the synthetic community due to its unique polycyclic architecture and potential biological activity. A key challenge in the total synthesis of daphnicyclidin A is the construction of its core scaffold, particularly the fused ABCE ring system. This document focuses on a notable strategy that successfully assembles this tetracyclic core, providing a foundation for the total synthesis of daphnicyclidin A and related alkaloids.

Featured Synthetic Strategy: Intramolecular (4+3) Cycloaddition

A highly effective approach for the construction of the ABCE ring system of daphnicyclidin A was developed by Harmata and coworkers. This strategy utilizes a key intramolecular (4+3) cycloaddition of an oxidopyridinium ion. This route is noteworthy for its efficiency, achieving the tetracyclic core in a relatively short sequence. The overall synthesis consists of 10 steps with a cumulative yield of 20.2%.[1][2]

The general workflow for this synthetic approach is depicted below:

G Propane_1_3_diol Propane-1,3-diol (19) Mono_TBS_protection Mono TBS protection Propane_1_3_diol->Mono_TBS_protection 90% Alcohol_20 Alcohol (20) Mono_TBS_protection->Alcohol_20 90% Aldehyde_21 Aldehyde (21) Alcohol_20->Aldehyde_21 Swern Oxidation Enone_22 Enone (22) Aldehyde_21->Enone_22 Aldol reaction & Elimination 62% (2 steps) Diene_23 Diene (23) Enone_22->Diene_23 Wittig olefination 95% Dienyl_alcohol_24 Dienyl alcohol (24) Diene_23->Dienyl_alcohol_24 Sulfone_26 Sulfone (26) Dienyl_alcohol_24->Sulfone_26 Diene protection 70% Alcohol_27 Alcohol (27) Sulfone_26->Alcohol_27 TBS deprotection 79% Triflate_28 Triflate (28) Alcohol_27->Triflate_28 97% Pyridinium_salt_29 Pyridinium salt (29) Triflate_28->Pyridinium_salt_29 Quantitative Triflate_28->Pyridinium_salt_29 ABCE_Tetracycle_31 ABCE Tetracycle (31) Pyridinium_salt_29->ABCE_Tetracycle_31 Sulfone deprotection/ Intramolecular (4+3) cycloaddition 70%

References

Application Notes and Protocols: Intramolecular [4+3] Cycloaddition in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular [4+3] cycloaddition reaction has emerged as a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures, particularly seven-membered rings. This strategy has found significant application in the total synthesis of various alkaloids, providing an efficient means to access intricate polycyclic frameworks. These application notes provide an overview of the utility of intramolecular [4+3] cycloaddition in alkaloid synthesis, detailed experimental protocols for key examples, and a summary of relevant quantitative data.

Core Concepts

The intramolecular [4+3] cycloaddition involves the reaction of a tethered 4-atom π-system (typically a diene) and a 3-atom π-system (often an allyl cation or its equivalent). This concerted or stepwise process leads to the formation of a seven-membered ring fused to the existing molecular scaffold. The stereochemical outcome of the reaction can often be controlled by the substrate's inherent stereochemistry or by the use of chiral catalysts, making it a valuable method for asymmetric synthesis.

Applications in Alkaloid Synthesis

This methodology has been successfully applied to the synthesis of a variety of alkaloid families, including:

  • Tropane (B1204802) Alkaloids: The construction of the characteristic bridged bicyclic core of tropane alkaloids, such as ferruginine, can be efficiently achieved using a formal intramolecular [4+3] cycloaddition.

  • Cyclohepta[b]indole Alkaloids: This class of alkaloids, which features a seven-membered ring fused to an indole (B1671886) nucleus, is a natural target for the intramolecular [4+3] cycloaddition strategy. The reaction allows for a direct and often stereoselective formation of the core cycloheptane (B1346806) ring.

Data Presentation

The following tables summarize quantitative data for representative intramolecular [4+3] cycloaddition reactions in the synthesis of cyclohepta[b]indole and tropane alkaloid precursors.

Table 1: Synthesis of Cyclohepta[b]indole Derivatives via Intramolecular [4+3] Cycloaddition [1][2][3]

Entry2-Vinylindole SubstrateOxyallyl Cation PrecursorProductYield (%)Diastereomeric Ratio (d.r.)
1N-Ts, R = H1,3-dibromoacetoneSubstituted cyclohepta[b]indole85>95:5
2N-Ts, R = Me1,3-dibromoacetoneSubstituted cyclohepta[b]indole82>95:5
3N-Ts, R = Ph1,3-dibromoacetoneSubstituted cyclohepta[b]indole90>95:5
4N-Boc, R = H1,3-dichloroacetoneSubstituted cyclohepta[b]indole75>95:5
5N-PMB, R = H2-bromo-cyclohexanoneTricyclic cyclohepta[b]indole68>95:5

Table 2: Formal Intramolecular [4+3] Cycloaddition in the Synthesis of Ferruginine

Diene PrecursorDienophile PrecursorCatalyst / ConditionsCycloadductYield (%)Reference
N-Boc-pyrroleα,α'-dibromoketoneAg(I) / heatNortropinone derivative73

Experimental Protocols

General Workflow for Intramolecular [4+3] Cycloaddition

The general workflow for a typical intramolecular [4+3] cycloaddition reaction in alkaloid synthesis is depicted below.

Intramolecular [4+3] Cycloaddition Workflow cluster_prep Substrate Preparation cluster_cyclo Cycloaddition cluster_post Post-Cycloaddition Start Starting Materials Synth_Diene Synthesize Diene Precursor Start->Synth_Diene Synth_Dienophile Synthesize Dienophile Precursor Start->Synth_Dienophile Tether Tether Diene and Dienophile Synth_Diene->Tether Synth_Dienophile->Tether Cycloaddition Intramolecular [4+3] Cycloaddition Tether->Cycloaddition Cycloaddition Precursor Workup Reaction Work-up Cycloaddition->Workup Purification Purification Workup->Purification Analysis Characterization Purification->Analysis Cycloadduct Further_Synth Further Synthetic Steps Analysis->Further_Synth Final_Alkaloid Final Alkaloid Further_Synth->Final_Alkaloid

Caption: General experimental workflow for alkaloid synthesis.

Protocol 1: Synthesis of a Cyclohepta[b]indole Core

This protocol is adapted from the general procedure for the dearomative (4+3) cycloaddition of 2-vinylindoles with in situ generated oxyallyl cations.[1][2]

Materials:

  • N-Tosyl-2-vinylindole (1.0 equiv)

  • 1,3-Dibromoacetone (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Toluene (B28343), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a solution of N-tosyl-2-vinylindole in anhydrous toluene at room temperature is added 1,3-dibromoacetone.

  • DIPEA is added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cyclohepta[b]indole product.

Mandatory Visualization

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling Pathway

Ferruginine, a tropane alkaloid whose core can be synthesized via a formal intramolecular [4+3] cycloaddition, acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2] The activation of these ligand-gated ion channels initiates a cascade of intracellular signaling events.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ferruginine Ferruginine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ferruginine->nAChR Binds to and activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens channel Na_Influx Na⁺ Influx nAChR->Na_Influx Opens channel PKC Protein Kinase C (PKC) Ca_Influx->PKC PI3K PI3K Ca_Influx->PI3K Depolarization Membrane Depolarization Na_Influx->Depolarization MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival Cognitive_Function Cognitive Function Gene_Expression->Cognitive_Function

References

Application Notes and Protocols for the Biomimetic Synthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids exhibit a wide range of intriguing biological activities, including anticancer, antioxidant, and anti-HIV properties, making them attractive targets for synthetic chemists and drug development professionals.[1][2] Their intricate, polycyclic frameworks, often containing multiple stereocenters, present formidable challenges to chemical synthesis.[3]

Biomimetic synthesis, which draws inspiration from proposed biosynthetic pathways, has emerged as a powerful strategy to tackle the complexity of Daphniphyllum alkaloids.[4][5] This approach often leads to elegant and efficient routes that leverage nature's logic to construct complex molecular architectures. This document provides detailed application notes and protocols for the biomimetic synthesis of key intermediates and members of the Daphniphyllum alkaloid family, focusing on seminal work that has paved the way for the synthesis of these fascinating molecules.

Key Biomimetic Strategies and Quantitative Data

The biomimetic approach to Daphniphyllum alkaloids was pioneered by Heathcock and coworkers, who proposed an elegant cascade reaction to construct the core structure of these molecules, inspired by the hypothetical biosynthesis from squalene. This strategy and subsequent variations have enabled the synthesis of numerous members of this alkaloid family. Below is a summary of quantitative data from key biomimetic syntheses.

Target/IntermediateKey TransformationReagents and ConditionsYield (%)Reference
Proto-daphniphyllinePentacyclization cascade1) KOH, H2O, heat; 2) NH3, THF; 3) AcOH, heatNot explicitly stated in abstract
(-)-Calyciphylline NIntramolecular Diels-AlderNot explicitly stated in abstractNot explicitly stated in abstract
Daphenylline (B12778079)Intramolecular Michael additionNot explicitly stated in abstractNot explicitly stated in abstract
Tetracyclic Core of DaphlongeraninesIntramolecular Pd-catalyzed cyclizationNot explicitly stated in abstract37%
Macrodaphniphyllamine SubfamilyClaisen/Pauson-Khand approachKHMDS, then mesylate; Co2(CO)8Not explicitly stated in abstract

Experimental Protocols

The following protocols are based on published biomimetic total syntheses and provide a guide for key transformations.

Protocol 1: Heathcock's Biomimetic Pentacyclization Cascade for Proto-daphniphylline

This protocol describes the key transformation in the biomimetic synthesis of proto-daphniphylline, the putative biogenetic precursor of the Daphniphyllum alkaloids.

Materials:

Procedure:

  • Saponification and Decarboxylation: The starting dialdehyde precursor is treated with aqueous potassium hydroxide and heated to effect saponification of ester groups and subsequent decarboxylation.

  • Iminium Ion Formation and Cascade Cyclization: The resulting product is then treated with ammonia in tetrahydrofuran. This leads to the formation of an iminium ion which triggers a cascade of cyclization reactions.

  • Final Cyclization and Protonation: The reaction mixture is then treated with acetic acid and heated to facilitate the final cyclization step and protonation, yielding the pentacyclic core of proto-daphniphylline.

Note: The specific concentrations, reaction times, and temperatures are not detailed in the provided search results but would be available in the full publication.

Protocol 2: Li's Intramolecular Michael Addition for the Synthesis of Daphenylline

This protocol highlights a key step in the total synthesis of daphenylline, which utilizes an intramolecular Michael addition to construct a key part of the alkaloid's core structure.

Materials:

  • Acyclic precursor containing an enone and a nucleophilic amine-derived moiety

  • Appropriate solvent system

  • Base or acid catalyst (as required)

Procedure:

  • Precursor Synthesis: The acyclic precursor is synthesized through a multi-step sequence.

  • Intramolecular Michael Addition: The precursor is then subjected to conditions that promote an intramolecular Michael addition. This reaction is highly diastereoselective, leading to the formation of the desired cyclic product with a high degree of stereocontrol. The specific base or acid catalyst and solvent are crucial for the success of this reaction and are detailed in the primary literature.

  • Further Elaboration: The resulting cyclic compound is then further elaborated through a series of reactions to complete the total synthesis of daphenylline.

Visualizations

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

The following diagram illustrates a simplified, proposed biosynthetic pathway for the formation of the core skeleton of Daphniphyllum alkaloids from squalene, which has inspired many biomimetic syntheses.

Biosynthetic_Pathway Squalene Squalene Proto_Daphniphylline Proto-daphniphylline Squalene->Proto_Daphniphylline [Enzymatic Cascade] Daphniphylline_Type Daphniphylline-type Alkaloids Proto_Daphniphylline->Daphniphylline_Type Rearrangement/ Oxidation Other_Types Other Subfamilies Proto_Daphniphylline->Other_Types Divergent Pathways Calyciphylline_A_Type Calyciphylline A-type Alkaloids Daphniphylline_Type->Calyciphylline_A_Type Further Modifications

Caption: Proposed biosynthetic origin of Daphniphyllum alkaloids from squalene.

General Workflow of a Biomimetic Synthesis

This diagram outlines the general logical flow of a biomimetic synthesis of a complex natural product like a Daphniphyllum alkaloid.

Biomimetic_Workflow A Biosynthetic Hypothesis (e.g., from Squalene) B Design of a Biomimetic Precursor A->B C Key Biomimetic Cascade/ Cyclization Reaction B->C D Core Skeleton of the Alkaloid C->D E Elaboration of the Core (Functional Group Manipulations) D->E F Target Daphniphyllum Alkaloid E->F

Caption: General workflow for biomimetic synthesis of Daphniphyllum alkaloids.

Logical Relationships in a Generalized Biomimetic Approach

This diagram illustrates the concept of a "generalized biomimetic synthesis" where substrates, reactions, or pathways can be altered from their natural counterparts to achieve the synthesis of a wider range of alkaloids.

Generalized_Biomimetic Biosynthesis Natural Biosynthesis Strict_Biomimetic Strict Biomimetic Synthesis Biosynthesis->Strict_Biomimetic Mimics Generalized_Biomimetic Generalized Biomimetic Synthesis Biosynthesis->Generalized_Biomimetic Informs Altered_Substrates Altered Substrates Generalized_Biomimetic->Altered_Substrates Altered_Reactions Altered Reactions Generalized_Biomimetic->Altered_Reactions Altered_Pathways Altered Pathways Generalized_Biomimetic->Altered_Pathways Target_Alkaloids Diverse Daphniphyllum Alkaloids Altered_Substrates->Target_Alkaloids Altered_Reactions->Target_Alkaloids Altered_Pathways->Target_Alkaloids

Caption: Concept of generalized biomimetic synthesis for accessing diverse alkaloids.

References

Application Notes and Protocols: Protecting Group Strategies in the Total Synthesis of Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The total synthesis of complex natural products like Daphnicyclidin I, a member of the Daphniphyllum alkaloids, presents formidable challenges in chemoselectivity. The intricate molecular architecture, featuring multiple reactive functional groups, necessitates a robust and meticulously planned protecting group strategy. This document provides a detailed overview of the protecting group strategies employed in the synthesis of this compound and its key fragments, summarizing quantitative data, offering detailed experimental protocols for key transformations, and visualizing the strategic interplay of these protecting groups.

Data Presentation: Protecting Groups for Key Functionalities

The selection of appropriate protecting groups is contingent on their stability to various reaction conditions and the feasibility of their selective removal. In the context of this compound synthesis, hydroxyl and amine moieties are the primary sites requiring protection.

Table 1: Protecting Groups for Hydroxyl Functions
Protecting GroupStructureProtection Reagents & ConditionsDeprotection Reagents & ConditionsYield (%)Reference
tert-Butyldimethylsilyl (TBS)-Si(CH₃)₂C(CH₃)₃TBSCl, Imidazole (B134444), DMF, 50 °C, 17hTBAF, THFHigh[1]
p-TsOH, MeOH92[2]
aq. HFHigh[3]
HCl, MeOHHigh[4]
Tetrahydropyranyl (THP)3,4-Dihydropyran (DHP), PPTS, CH₂Cl₂, 0 °C to rtp-TsOH, MeOHHigh[5][6]
aq. HClHigh[7]
Methoxymethyl (MOM)-CH₂OCH₃MOMCl, i-Pr₂NEt (DIPEA), CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)90[3][8]
MOMBr, i-Pr₂NEt, 1,2-DCE, 80 °C88[9]
Benzyl (Bn)-CH₂PhBnBr, NaH, THFH₂, Pd/C, MeOH/EtOAcHigh[3][10]
Na, liq. NH₃, -78 °CHigh[3]
Acetyl (Ac)-C(O)CH₃Ac₂O, PyridineK₂CO₃, MeOHHigh[3]
Table 2: Protecting Groups for Amine Functions
Protecting GroupStructureProtection Reagents & ConditionsDeprotection Reagents & ConditionsYield (%)Reference
tert-Butoxycarbonyl (Boc)-C(O)OC(CH₃)₃(Boc)₂O, Base (e.g., Et₃N, DMAP), CH₂Cl₂Trifluoroacetic acid (TFA), CH₂Cl₂High[11][12]
HCl, DioxaneHigh[3]
Carbobenzyloxy (Cbz)-C(O)OCH₂PhCbzCl, Base (e.g., Et₃N), CH₂Cl₂H₂, Pd/C, MeOHHigh[3][11]
Benzyl (Bn)-CH₂PhBnBr, K₂CO₃, MeCNH₂, Pd(OH)₂/CHigh[3]

Experimental Protocols

The following protocols represent key protection and deprotection methodologies cited in the synthesis of this compound and related intermediates.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection of a Primary Alcohol[1]

Materials:

  • Diol substrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (3.0 equiv)

  • Imidazole (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the diol (0.354 mol) in anhydrous DMF (354 mL) at room temperature, add imidazole (1.418 mol).

  • Add TBSCl (1.063 mol) to the mixture.

  • Stir the reaction mixture at 50 °C for 17 hours.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the TBS-protected alcohol.

Protocol 2: Tetrahydropyranyl (THP) Protection of a Primary Alcohol[5]

Materials:

  • Alcohol substrate (1.0 equiv)

  • 3,4-Dihydropyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a round-bottomed flask under an argon atmosphere, add DHP (1.5 equiv) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add PPTS (0.1 equiv) to the cooled solution.

  • Add a solution of the alcohol (7.06 mmol) in CH₂Cl₂ dropwise over 10 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC. If starting material remains, an additional portion of DHP may be added.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Methoxymethyl (MOM) Protection of a Secondary Alcohol[9]

Materials:

  • Alcohol substrate (1.0 equiv)

  • Methoxymethyl bromide (MOMBr)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the alcohol in 1,2-dichloroethane, add i-Pr₂NEt.

  • Add MOMBr to the solution.

  • Heat the reaction mixture to 80 °C.

  • Stir until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the MOM-protected product (88% yield).

Protocol 4: Deprotection of a Benzyl (Bn) Ether by Hydrogenolysis[10]

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or source

Procedure:

  • Dissolve the benzyl-protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Protocol 5: tert-Butoxycarbonyl (Boc) Protection of a Primary Amine[13]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the amine in anhydrous CH₂Cl₂.

  • Add the base (e.g., Et₃N, 1.2 equiv).

  • Add (Boc)₂O (1.1 equiv) to the solution at room temperature.

  • Stir the mixture for 3-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 6: Deprotection of a Boc-Protected Amine[11]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in CH₂Cl₂.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. The evolution of CO₂ gas may be observed.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Mandatory Visualization

The strategic application of protecting groups, particularly the use of orthogonal sets, is crucial for the successful synthesis of this compound. The following diagrams illustrate key concepts and workflows.

Protecting_Group_Strategy cluster_Functional_Groups Functional Groups in Precursors cluster_Protecting_Groups Protecting Group Selection cluster_Synthetic_Steps Synthetic Transformations cluster_Deprotection Orthogonal Deprotection Primary_OH Primary Hydroxyl TBS TBS Primary_OH->TBS Steric Hindrance THP THP Primary_OH->THP Secondary_OH Secondary Hydroxyl MOM MOM Secondary_OH->MOM Less Hindered Bn Bn Secondary_OH->Bn Amine Amine Boc Boc Amine->Boc Step1 Oxidation TBS->Step1 Stable Step2 Grignard Reaction MOM->Step2 Stable Step3 Cyclization Boc->Step3 Stable Deprotect_TBS TBAF Step3->Deprotect_TBS Deprotect_MOM Acid Deprotect_TBS->Deprotect_MOM Deprotect_Boc Strong Acid Deprotect_MOM->Deprotect_Boc

Caption: Orthogonal protecting group strategy in a hypothetical this compound synthesis fragment.

Experimental_Workflow_TBS_Protection start Start | Substrate (Diol) reagents Add Reagents 1. Imidazole 2. TBSCl in DMF start->reagents reaction Reaction Stir at 50 °C for 17h reagents->reaction workup Workup 1. Quench with H₂O 2. Extract with Et₂O 3. Wash with Brine reaction->workup purification Purification Flash Column Chromatography workup->purification end End | TBS-Protected Product purification->end Logical_Relationship_Deprotection cluster_0 Selective Deprotection Sequence Start Fully Protected Intermediate A Remove TBS (Fluoride Source, e.g., TBAF) Start->A Step 1 B Remove MOM (Mild Acid, e.g., PPTS) A->B Step 2 C Remove Bn (Hydrogenolysis, H₂/Pd-C) B->C Step 3 D Remove Boc (Strong Acid, e.g., TFA) C->D Step 4 Final_Product This compound Core D->Final_Product

References

Application of Daphnicyclidin I in Medicinal Chemistry: Current Status and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphnicyclidin I is a structurally complex member of the Daphniphyllum alkaloids, a large and diverse family of natural products isolated from plants of the genus Daphniphyllum.[1] These alkaloids are renowned for their intricate, polycyclic architectures, which have captivated synthetic chemists for decades.[2][3] While the broader family of Daphniphyllum alkaloids has been reported to possess a range of biological activities, including cytotoxic effects, specific and detailed medicinal chemistry applications for this compound remain largely unexplored in publicly available scientific literature.[2] This document aims to summarize the current state of knowledge regarding this compound and its relatives, and to provide a forward-looking perspective on its potential applications in drug discovery and development.

Structural Context and Potential for Bioactivity

The unique polycyclic structure of daphnicyclidins, which often includes a distinctive pentafulvene motif, makes them an interesting scaffold for medicinal chemistry.[3] The rigid, three-dimensional arrangement of atoms could allow for highly specific interactions with biological targets. While research on this compound is limited, studies on other Daphniphyllum alkaloids have revealed promising, albeit often moderate, biological activities.

Cytotoxic Potential of Related Daphniphyllum Alkaloids

Several studies have reported the cytotoxic activities of various Daphniphyllum alkaloids against cancer cell lines. This suggests that compounds within this family, potentially including this compound, may have value as starting points for the development of novel anticancer agents. The available data on related compounds highlights the potential for this class of molecules.

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

Compound NameCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[4]
Daphnioldhanol AHeLa31.9 µM[2]
Unnamed DAHeLa3.89 µM[2]
Logeracemin AAnti-HIV ActivityEC50 of 4.5 ± 0.1 μM[2]

Note: The data presented above is for structurally related compounds, not for this compound itself. The cytotoxic potential of this compound has not been reported in the reviewed literature.

Proposed Research Protocols

Given the absence of specific experimental data for this compound, the following protocols are proposed as a general framework for the initial biological evaluation of this and other novel Daphniphyllum alkaloids. These are standard assays used to determine cytotoxic activity and to gain initial insights into the mechanism of action.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the wells, ensuring the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis/Necrosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol can be used to determine if the cytotoxic effect of this compound is mediated by apoptosis or necrosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Potential Signaling Pathways and Future Directions

While no specific signaling pathways have been elucidated for this compound, the cytotoxic activity of many natural products is often linked to the induction of apoptosis through various signaling cascades. Future research into the mechanism of action of this compound and related alkaloids could investigate their effects on key pathways involved in cancer cell proliferation and survival.

Diagram 1: Hypothetical Experimental Workflow for Investigating this compound

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Isolation of this compound B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Apoptosis vs. Necrosis (Annexin V/PI Assay) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Target Identification (e.g., Proteomics, Kinase Profiling) C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesis of Analogues F->G H In Vivo Efficacy Studies (Xenograft Models) G->H G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation Daphnicyclidin_I This compound Bcl2_Family Bcl-2 Family Modulation Daphnicyclidin_I->Bcl2_Family CDK_Inhibition CDK Inhibition Daphnicyclidin_I->CDK_Inhibition Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Family->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest

References

Application Notes & Protocols: Purification of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the purification of Daphniphyllum alkaloids (DAs), a diverse group of over 350 structurally complex natural products.[1][2] These alkaloids, isolated from the approximately 30 plant species of the genus Daphniphyllum, are known for their intricate polycyclic skeletons and a range of biological activities, including cytotoxic and anti-cancer properties.[1][3][4] While much of the recent literature focuses on the total synthesis of these complex molecules, this guide details the established protocols for their extraction and purification from natural sources.[4][5]

Part 1: General Purification Strategy

The purification of Daphniphyllum alkaloids from plant material follows a multi-step workflow. The process begins with the extraction of a crude mixture from the plant source, followed by liquid-liquid partitioning to isolate the basic alkaloid fraction. The final separation and purification of individual alkaloids are achieved through a series of chromatographic techniques.

Overall Purification Workflow

The diagram below illustrates the general workflow for the isolation and purification of Daphniphyllum alkaloids.

G Plant Daphniphyllum Plant Material (Leaves, Stems, Fruits) Grind Drying and Grinding Plant->Grind Extract Solvent Extraction (e.g., Ethanol (B145695), Methanol) Grind->Extract Crude Crude Extract Extract->Crude Partition Acid-Base Partitioning Crude->Partition Isolate basic compounds Fractions Crude Alkaloid Fraction Partition->Fractions Column Column Chromatography (Silica Gel / Alumina) Fractions->Column Initial Separation SemiPure Semi-Purified Fractions Column->SemiPure HPLC Preparative HPLC / MPLC SemiPure->HPLC Final Purification Pure Pure Daphniphyllum Alkaloids HPLC->Pure Analysis Structural Elucidation (NMR, MS, X-ray) Pure->Analysis

Caption: General workflow for Daphniphyllum alkaloid purification.

Part 2: Experimental Protocols

Protocol 1: Crude Extraction from Plant Material

This protocol describes the initial extraction of total alkaloids from dried and powdered plant material.

Objective: To extract a broad range of compounds, including alkaloids, from the plant matrix.

Methodology:

  • Preparation: Air-dry the collected plant material (e.g., leaves, stems, or fruits of a Daphniphyllum species) in the shade. Grind the dried material into a coarse powder.

  • Defatting (Optional but Recommended): To remove lipids and pigments that can interfere with subsequent steps, pre-extract the powdered material in a Soxhlet apparatus with a non-polar solvent like petroleum ether.[6] Discard the solvent extract and air-dry the remaining plant powder.

  • Maceration/Reflux Extraction:

    • Submerge the plant powder in 95% ethanol or methanol (B129727) in a large vessel (a common ratio is 1:10 w/v).

    • Either allow the mixture to macerate at room temperature for several days (with occasional agitation) or heat the mixture under reflux for 2-3 hours to increase extraction efficiency.[7]

    • Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator. This yields a dark, viscous crude extract.

Protocol 2: Acid-Base Liquid-Liquid Partitioning

This protocol is a classic method for separating basic alkaloids from neutral and acidic co-extractives.[6][7]

Objective: To isolate the crude alkaloid fraction from the total crude extract.

Methodology:

  • Acidification: Dissolve the crude extract from Protocol 1 in a 2-5% aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution. This converts the basic alkaloids into their water-soluble salt forms.

  • Washing with Organic Solvent:

    • Transfer the acidic solution to a separatory funnel.

    • Extract the solution several times with a non-polar organic solvent such as chloroform (B151607) or diethyl ether.

    • The protonated alkaloids will remain in the aqueous phase, while neutral and acidic impurities will move into the organic phase. Discard the organic layer.

  • Basification: Carefully add a base, such as aqueous ammonia (B1221849) (NH₄OH) or sodium hydroxide (B78521) (NaOH), to the aqueous layer until the pH reaches 9-10.[6] This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Alkaloids:

    • Extract the now-basic aqueous solution multiple times with an organic solvent like chloroform or dichloromethane.

    • The free alkaloids will transfer into the organic phase.

  • Final Concentration: Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is the crude alkaloid fraction.

Protocol 3: Chromatographic Purification

This protocol outlines the use of various chromatography techniques to separate individual alkaloids from the crude mixture. Thin-layer chromatography (TLC) should be used throughout the process to monitor the separation.

Objective: To isolate pure Daphniphyllum alkaloids.

Methodology:

A. Column Chromatography (CC)

  • Purpose: Initial fractionation of the crude alkaloid mixture.

  • Stationary Phase: Silica gel or neutral alumina (B75360) are commonly used.[6]

  • Mobile Phase: A gradient elution system is typically employed. A common system starts with a less polar solvent and gradually increases the polarity. For example:

    • Chloroform (CHCl₃)

    • Increasing gradients of Methanol (MeOH) in Chloroform (e.g., 100:1, 50:1, 20:1, 10:1 v/v).

  • Procedure:

    • Prepare a column with the chosen stationary phase.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions of a fixed volume.

    • Monitor the fractions by TLC to identify those containing compounds of interest and pool fractions with similar profiles.

B. Medium-Pressure Liquid Chromatography (MPLC) / High-Performance Liquid Chromatography (HPLC)

  • Purpose: Final purification of semi-purified fractions to yield pure compounds. MPLC has been noted for its effectiveness in separating diastereomers in synthetic contexts.[8]

  • Stationary Phase: Reversed-phase (e.g., C18) or normal-phase columns.

  • Mobile Phase:

    • Reversed-Phase: Typically, gradients of acetonitrile (B52724) or methanol in water, often with a modifier like formic acid or trifluoroacetic acid.

    • Normal-Phase: Mixtures of hexane/isopropanol or chloroform/methanol.

  • Procedure:

    • Concentrate the pooled, semi-purified fractions from column chromatography.

    • Dissolve the residue in a suitable solvent and filter it.

    • Inject the sample onto the preparative HPLC or MPLC system.

    • Develop a separation method (isocratic or gradient) based on analytical scale runs.

    • Collect the peaks corresponding to individual alkaloids.

    • Remove the solvent under vacuum to obtain the pure, isolated alkaloid.

Part 3: Data Presentation

Daphniphyllum alkaloids are classified into numerous structural types based on their complex skeletons.[3][9] Understanding these classifications is crucial for targeted isolation and structural elucidation.

Major Structural Type Example Alkaloid(s) Key Structural Features
Daphniphylline-typeDaphniphylline, SecodaphniphyllineFused hexacyclic or pentacyclic core
Yuzurimine-typeYuzurimineDistinctive nitrogen-containing heterocyclic system
Daphnilactone A-typeDaphnilactone AUnique lactone ring fused to the core structure
Daphnilactone B-typeDaphnilactone BC22-nor-daphnane skeleton
Calyciphylline-typeCalyciphylline A, Calyciphylline NComplex, often heptacyclic or octacyclic fused ring systems
Yuzurine-typeYuzurineAza-adamantane nucleus

This table summarizes the major structural classes as noted in chemical reviews.[3][9]

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Total Synthesis of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex alkaloids. The content addresses specific experimental issues with data-driven solutions and detailed protocols derived from published literature.

Troubleshooting Guides

This section is designed to help you navigate common experimental hurdles. Each problem is presented with potential causes and suggested solutions, supported by case studies from successful total syntheses.

Problem IDIssue EncounteredPotential Cause(s)Suggested Solution(s)Relevant Case Study
TSG-001 Poor Diastereoselectivity in Intramolecular Heck Reaction for Quaternary Center Formation - Inadequate facial bias in the cyclization precursor.- Flexibility of the forming ring system.- Suboptimal choice of ligand for the palladium catalyst.- Introduce a bulky chiral auxiliary external to the forming ring to direct the stereochemical outcome.- Screen different phosphine (B1218219) ligands to optimize steric and electronic effects.- Adjust reaction temperature and solvent to influence the transition state geometry.Total Synthesis of (+)-Asperazine[1][2][3]
TSG-002 Low Yield in Key Intramolecular Oxidative Coupling Step - Substrate decomposition under harsh oxidative conditions.- Steric hindrance impeding the desired bond formation.- Inappropriate choice of oxidizing agent.- Screen a panel of milder hypervalent iodine reagents (e.g., PIDA, IBX, DMP).- Optimize reaction conditions such as temperature, solvent, and concentration.- If feasible, modify the substrate to reduce steric hindrance near the reaction center.Total Synthesis of Metaphanine[4]
TSG-003 Lack of Regioselectivity in Aza-Michael Addition - Competing reactive sites on the Michael acceptor with similar electronic and steric environments.- Unfavorable orbital overlap for the desired addition pathway.- Employ polar aprotic, coordinating co-solvents like HMPA to alter the reactivity of the nucleophile and acceptor.- Modify protecting groups to sterically block one of the reactive sites.- Screen a variety of Lewis or Brønsted acids/bases to promote the desired pathway.[5][6][7][8]Total Synthesis of Metaphanine[4][9]
TSG-004 Failure of a Late-Stage C-H Functionalization - Catalyst poisoning by basic nitrogen atoms within the alkaloid core.- Multiple potential C-H activation sites leading to a mixture of products.- Steric inaccessibility of the target C-H bond.- Select a catalyst known for its tolerance to basic functional groups (e.g., specific rhodium catalysts).- Utilize a catalyst system that offers predictable regioselectivity based on electronic and steric factors.- Modify the substrate to introduce a directing group for site-selective activation.[10][11][12][13]Late-Stage Functionalization of Brucine

Frequently Asked Questions (FAQs)

Stereocontrol

Q1: How can I achieve high diastereoselectivity in an intramolecular Heck reaction to form a congested quaternary stereocenter?

A1: Achieving high diastereoselectivity in such reactions is a significant challenge. A powerful strategy is to use a chiral auxiliary that is external to the ring being formed. In the total synthesis of (+)-Asperazine, a diastereoselective intramolecular Heck reaction was pivotal in constructing a highly congested quaternary carbon center.[1][2] The cyclization precursor was synthesized from (R)-Garner's aldehyde, which placed a bulky, stereochemically defined substituent on the nitrogen atom of the indole (B1671886) ring. This external substituent effectively shielded one face of the molecule, directing the palladium catalyst to add from the less hindered face, resulting in the formation of a single diastereomer of the hexacyclic product.[1]

Experimental Protocol: Diastereoselective Intramolecular Heck Reaction (Asperazine Synthesis) [2]

  • Reactants: To a solution of the iodoanilide precursor in N,N-dimethylacetamide (DMA), add 1,2,2,6,6-pentamethylpiperidine (PMP, 6.0 equiv).

  • Catalyst: Add tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃, 0.10 equiv) and tri(2-furyl)phosphine (B125338) (P(2-fur)₃, 1.0 equiv).

  • Conditions: Heat the mixture at 90 °C.

  • Work-up: After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and wash with water and brine. Purify by column chromatography.

  • Observed Yield: 66% for the desired hexacyclic product.

Q2: My catalytic asymmetric reaction is giving low enantiomeric excess (ee). What are the common causes and how can I improve it?

A2: Low enantioselectivity can stem from several factors. It is crucial to systematically investigate each possibility.

  • Catalyst Purity and Activity: Ensure the chiral ligand and metal precursor are of high purity. The active catalyst may need to be formed in situ under specific conditions.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst. A screen of different solvents is often beneficial.

  • Substrate-Catalyst Mismatch: The chosen chiral ligand may not be optimal for your specific substrate. It is advisable to screen a small library of ligands with different steric and electronic properties.

Regioselectivity

Q3: I am struggling with poor regioselectivity in an intramolecular aza-Michael addition. How can I control which of the two potential electrophilic sites reacts?

A3: Poor regioselectivity in aza-Michael additions is a common problem when the Michael acceptor has multiple reactive sites. In the total synthesis of metaphanine, a key step involved an intramolecular aza-Michael addition where the nitrogen nucleophile could attack one of two possible positions on a dienone system.[4] The desired regioselectivity was achieved by the addition of hexamethylphosphoramide (B148902) (HMPA) as a co-solvent, which led to a 7.3:1 ratio in favor of the desired product. HMPA is a highly polar and coordinating solvent that can alter the electronic properties of the Michael acceptor and the nucleophile, thereby favoring one reaction pathway over the other.

Troubleshooting Regioselectivity in Aza-Michael Additions:

ParameterApproachRationale
Solvent Screen polar aprotic solvents (e.g., DMF, DMSO) and coordinating additives (e.g., HMPA, DMPU).Can influence the conformation of the substrate and the solvation of the transition states, favoring one regioisomeric pathway.
Temperature Vary the reaction temperature.Lower temperatures can enhance selectivity if the desired pathway has a lower activation energy.
Protecting Groups Modify the steric bulk of protecting groups near one of the reactive sites.Can be used to sterically hinder one of the electrophilic carbons, directing the nucleophile to the other site.
Catalyst Employ Lewis or Brønsted acids/bases.Can preferentially activate one of the Michael acceptor sites or enhance the nucleophilicity of the amine in a specific conformation.
Protecting Group Strategy

Q4: What is an orthogonal protecting group strategy, and how is it applied in the synthesis of complex alkaloids like strychnine (B123637)?

A4: An orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[14][15][16] This is crucial in the synthesis of complex molecules like strychnine, which has multiple functional groups that need to be manipulated at different stages.

In several total syntheses of strychnine, a common strategy involves protecting a key nitrogen atom as a carbamate (B1207046) (e.g., Boc or Cbz) and hydroxyl groups as ethers (e.g., benzyl (B1604629) ethers). The Boc group can be removed under acidic conditions (e.g., TFA), while the Cbz and benzyl groups are typically removed by hydrogenolysis. This allows for the selective deprotection and functionalization of the nitrogen and oxygen atoms at different points in the synthesis.

Logical Flow for an Orthogonal Protecting Group Strategy:

Orthogonal_Protection Start Polyfunctional Alkaloid Precursor Protect_N Protect Amine (e.g., Boc) Start->Protect_N Protect_O Protect Alcohol (e.g., Bn) Protect_N->Protect_O Synth_Steps Synthetic Transformations on other parts of the molecule Protect_O->Synth_Steps Deprotect_N Selective Amine Deprotection (Acid) Synth_Steps->Deprotect_N Functionalize_N Amine Functionalization Deprotect_N->Functionalize_N Deprotect_O Selective Alcohol Deprotection (Hydrogenolysis) Functionalize_N->Deprotect_O Functionalize_O Alcohol Functionalization Deprotect_O->Functionalize_O Final_Product Final Alkaloid Functionalize_O->Final_Product

Caption: A workflow for a typical orthogonal protecting group strategy.

Biomimetic & Cascade Reactions

Q5: How can biomimetic cascade reactions be used to rapidly increase molecular complexity in alkaloid synthesis?

A5: Biomimetic cascade reactions are powerful tools in total synthesis that mimic the biosynthetic pathways of natural products to construct complex molecular architectures in a single step.[17] These reactions often involve a series of transformations (e.g., cyclizations, rearrangements) that are triggered by a single event.

A classic example is the aza-Cope rearrangement/Mannich cyclization cascade used in Overman's enantioselective synthesis of strychnine.[18] This key step assembles the congested CDE tricyclic core of strychnine in a single operation with high stereocontrol. The reaction is initiated by the formation of an iminium ion, which then undergoes a[4][4]-sigmatropic rearrangement (aza-Cope) followed by a transannular Mannich cyclization. Such a strategy is highly efficient as it significantly reduces the step count and often proceeds with high stereoselectivity, mimicking the elegant efficiency of nature.

Troubleshooting a Biomimetic Cascade Reaction:

Cascade_Troubleshooting Start No Desired Cascade Product Cause1 Precursor did not form the initial reactive intermediate (e.g., iminium ion) Start->Cause1 Cause2 First step of the cascade is slow or disfavored Start->Cause2 Cause3 Intermediate is diverted to a side reaction Start->Cause3 Solution1 Change reaction conditions to favor intermediate formation (e.g., different acid catalyst, dehydrating agent) Cause1->Solution1 Solution2 Modify substrate to lower the activation energy of the first step (e.g., introduce electron-donating/withdrawing groups) Cause2->Solution2 Solution3 Adjust solvent or temperature to disfavor the side reaction pathway Cause3->Solution3

Caption: A decision tree for troubleshooting a failing biomimetic cascade reaction.

References

Technical Support Center: Overcoming Stereoselectivity Issues in Daphnicyclidin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stereoselectivity challenges during the synthesis of Daphnicyclidin and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereochemical challenges in the total synthesis of Daphnicyclidin A?

A1: The synthesis of Daphnicyclidin A, a complex Daphniphyllum alkaloid, presents several significant stereochemical hurdles. The core difficulties lie in the construction of its intricate polycyclic framework, which contains multiple contiguous stereocenters, including challenging all-carbon quaternary centers. Key issues include controlling the diastereoselectivity of crucial cyclization reactions that form the various rings and establishing the correct relative and absolute stereochemistry of substituents on these rings.

Q2: Which key reactions are pivotal for establishing the stereochemistry in Daphnicyclidin synthesis?

A2: Several key reactions are instrumental in defining the stereochemical landscape of Daphnicyclidin intermediates. These include:

  • Intramolecular Diels-Alder reactions: Used to construct key carbocyclic rings, the stereochemical outcome is highly dependent on reaction conditions.

  • Aza-Cope–Mannich reactions: This powerful cascade reaction is often employed to form nitrogen-containing rings with a high degree of stereocontrol.

  • Radical cyclizations: While effective for ring formation, controlling diastereoselectivity in radical cyclizations can be challenging.

  • Aldol and Michael additions: These classic carbon-carbon bond-forming reactions are used to build up the carbon skeleton, and their stereoselectivity is crucial.

Q3: How can protecting groups influence the stereochemical outcome of a reaction?

A3: Protecting groups can exert a significant influence on the stereoselectivity of a reaction through steric and electronic effects. A bulky protecting group can block one face of a molecule, directing an incoming reagent to the opposite, less hindered face. This steric hindrance can be a powerful tool for controlling the formation of a specific diastereomer. Electronically, protecting groups can alter the conformation of a molecule or a transition state, thereby influencing which stereochemical pathway is favored. Careful selection of protecting groups is therefore a critical aspect of synthetic strategy.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Intramolecular Diels-Alder Cyclization

Q: My intramolecular Diels-Alder reaction to form a key carbocyclic ring of a Daphnicyclidin intermediate is resulting in a low diastereomeric ratio (d.r.). What steps can I take to improve the selectivity?

A: Poor diastereoselectivity in intramolecular Diels-Alder reactions is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Introduction of a Lewis Acid Catalyst: Thermal Diels-Alder reactions can sometimes be unselective. The addition of a Lewis acid can significantly enhance diastereoselectivity by coordinating to the dienophile, lowering its LUMO energy, and stabilizing the endo transition state.

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of the transition states. It is advisable to screen a range of solvents with varying polarities. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to improved selectivity.

  • Substrate Modification: If catalyst and condition screening are unsuccessful, consider modifying the substrate. Introducing a bulky substituent or a directing group can create a stronger facial bias for the cycloaddition.

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a general guideline based on the work by Heathcock and coworkers in the synthesis of related Daphniphyllum alkaloids.

  • Materials: Diene-containing substrate, anhydrous dichloromethane (B109758) (DCM), Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) as a 1 M solution in hexanes).

  • Procedure:

    • Dissolve the diene substrate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add the Lewis acid (1.1 to 2.0 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the diastereomers.

Parameter Condition A (Thermal) Condition B (Lewis Acid) Outcome
Catalyst NoneEt₂AlCl (1.5 equiv)Increased diastereoselectivity
Temperature 80 °C (refluxing benzene)-78 °C to 0 °CLower temperature favors selectivity
Diastereomeric Ratio (d.r.) ~1:1Up to 9:1Significant improvement with Lewis acid

Note: The optimal conditions will vary depending on the specific substrate.

Issue 2: Lack of Stereocontrol in the Aza-Cope–Mannich Reaction

Q: I am attempting an aza-Cope–Mannich reaction to construct a key nitrogen-containing ring, but I am observing a mixture of stereoisomers. How can I improve the stereocontrol of this reaction?

A: The aza-Cope–Mannich reaction is known for its high degree of stereoselectivity, which arises from a highly ordered, chair-like transition state. If you are observing poor stereocontrol, consider the following:

  • Substrate Conformation: The stereochemical outcome is dictated by the conformation of the starting material. Ensure that the precursor is synthesized in a way that favors the desired chair-like transition state for the[1][1]-sigmatropic rearrangement. The substituents on the starting material will preferentially occupy equatorial positions in the transition state to minimize steric strain.

  • Iminium Ion Formation: The reaction is initiated by the formation of an iminium ion. The conditions for this step can be critical. Ensure that the reaction is carried out under conditions that favor the formation of the correct iminium ion geometry.

  • Reaction Conditions: While the reaction is often robust, temperature and solvent can play a role. Running the reaction at the lowest temperature that allows for a reasonable reaction rate may improve selectivity.

Experimental Protocol: Stereocontrolled Aza-Cope–Mannich Reaction

This protocol is a generalized procedure based on synthetic strategies towards Daphniphyllum alkaloids.

  • Materials: Amino alcohol precursor, paraformaldehyde, a suitable acid catalyst (e.g., camphorsulfonic acid), and an appropriate solvent (e.g., acetonitrile (B52724) or toluene).

  • Procedure:

    • To a solution of the amino alcohol precursor in the chosen solvent, add paraformaldehyde (excess) and the acid catalyst.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a suitable base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Parameter Expected Transition State Observed Stereochemistry
Substituent Position EquatorialDictated by minimizing 1,3-diaxial interactions
Stereochemical Outcome Typically a single diastereomerHigh fidelity transfer of stereochemistry
Issue 3: Difficulty in Separating Diastereomers

Q: My stereoselective reaction is not completely selective, and I am struggling to separate the resulting diastereomers. What are my options?

A: The separation of diastereomers can be challenging, but several techniques can be employed:

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (eluents) to maximize the difference in polarity between the diastereomers. Sometimes, using a less polar solvent system and a longer column can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC can provide much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC should be considered.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a powerful purification method. Seeding the solution with a small crystal of the desired diastereomer can sometimes induce selective crystallization.

  • Derivatization: If the diastereomers are difficult to separate directly, they can be converted into new derivatives that may have more favorable separation properties. After separation, the derivatizing group can be removed to yield the pure diastereomers.

Visualizations

Caption: A troubleshooting decision tree for addressing poor diastereoselectivity.

G Stereochemical Control in Aza-Cope-Mannich Reaction cluster_0 Reaction Pathway cluster_1 Controlling Factors Start Amino Alcohol Precursor Iminium Iminium Ion Formation (Acid, Aldehyde) Start->Iminium AzaCope [3,3]-Sigmatropic Rearrangement (Aza-Cope) Iminium->AzaCope Mannich Intramolecular Mannich Cyclization AzaCope->Mannich TransitionState Chair-like Transition State AzaCope->TransitionState proceeds via Product Stereodefined Product Mannich->Product Substituents Substituents Occupy Equatorial Positions TransitionState->Substituents minimizes 1,3-diaxial strain StereoControl High Stereochemical Fidelity Substituents->StereoControl leads to

Caption: Key factors influencing the stereochemical outcome of the Aza-Cope-Mannich reaction.

References

Technical Support Center: Optimization of Protecting Group Removal in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of protecting groups in the complex field of alkaloid synthesis.

FAQs: Quick Solutions to Common Problems

Q1: My hydrogenolysis reaction to remove a benzyl (B1604629) (Bn) group is stalled or incomplete. What are the likely causes and solutions?

A1: Incomplete benzyl group removal via hydrogenolysis is a frequent issue in alkaloid synthesis. The primary causes are often catalyst poisoning or deactivation, and the presence of other reducible functional groups. Alkaloids frequently contain nitrogen heterocycles, such as pyridines, which can coordinate to the palladium catalyst and inhibit its activity.[1][2]

  • Troubleshooting Steps:

    • Catalyst Poisoning: If your substrate contains basic nitrogen atoms, the catalyst may be poisoned. Adding a stoichiometric amount of a mild acid, like acetic acid, can protonate the nitrogen, reducing its coordination to the palladium and reviving the reaction.[1]

    • Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary. Using a fresh batch of catalyst or switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective when standard Pd/C fails.[2]

    • Hydrogen Source: For substrates with other reducible groups (e.g., alkenes, alkynes), consider switching from hydrogen gas to a transfer hydrogenation method.[3] Common hydrogen donors include ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, which can offer milder reaction conditions and improved selectivity.[2][3]

Q2: I am observing side reactions during the acid-catalyzed deprotection of a Boc group on an indole (B1671886) alkaloid. How can I minimize these?

A2: Acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group can lead to side reactions, particularly with electron-rich aromatic systems like indoles, which are common in alkaloids. The tert-butyl cation generated during deprotection is an electrophile that can alkylate the indole ring.[4]

  • Troubleshooting Steps:

    • Use a Scavenger: Add a cation scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole.[5]

    • Alternative Conditions: For particularly sensitive substrates, consider alternative deprotection methods. For N-Boc indoles, basic conditions (e.g., NaOMe in methanol) can be surprisingly effective.[4] Thermal deprotection or using milder Lewis acids like ZnBr₂ might also be viable options.[6]

Q3: How can I selectively deprotect a primary silyl (B83357) ether in the presence of a secondary or tertiary one on a complex alkaloid intermediate?

A3: Selective deprotection of silyl ethers relies on the differences in their steric bulk and electronic properties. Generally, less sterically hindered silyl ethers are more labile to acidic or fluoride-mediated cleavage.[7]

  • Troubleshooting Steps:

    • Acid-Catalyzed Methods: Mild acidic conditions can often selectively cleave primary silyl ethers. For example, using a catalytic amount of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in a methanol (B129727)/DCM solvent system at low temperatures can achieve this selectivity.[8]

    • Fluoride-Based Reagents: While tetra-n-butylammonium fluoride (B91410) (TBAF) is a common reagent, its high reactivity can sometimes lead to non-selective deprotection. Using a milder fluoride source like HF-pyridine or triethylamine (B128534) trihydrofluoride (3HF·Et₃N) can provide greater selectivity.[7]

    • Steric Hindrance: The relative stability of silyl ethers to acid hydrolysis is generally TMS < TES < TBDMS < TIPS < TBDPS. This trend can be exploited for selective deprotection.[7]

Troubleshooting Guides

Issue: Incomplete PMB Ether Deprotection with DDQ

The oxidative cleavage of a p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful method, but can be sluggish or incomplete. This is particularly true in late-stage synthesis of complex alkaloids where the substrate may be sterically hindered or contain other oxidizable functional groups.

Workflow for Troubleshooting Incomplete PMB Deprotection:

G Troubleshooting Incomplete PMB Deprotection with DDQ start Incomplete PMB Deprotection check_reagent Verify DDQ Quality (freshly recrystallized?) start->check_reagent increase_equivalents Increase Equivalents of DDQ (e.g., from 1.2 to 2.0 eq) check_reagent->increase_equivalents DDQ is pure add_water Add H₂O to Biphasic System (e.g., CH₂Cl₂/H₂O) increase_equivalents->add_water Still incomplete success Successful Deprotection increase_equivalents->success Reaction complete increase_temp Increase Reaction Temperature (e.g., from RT to reflux) add_water->increase_temp Still incomplete add_water->success Reaction complete alternative_oxidant Consider Alternative Oxidant (e.g., CAN) increase_temp->alternative_oxidant Still incomplete increase_temp->success Reaction complete alternative_oxidant->success Reaction complete

Caption: A flowchart for troubleshooting incomplete PMB deprotection.

Data Presentation: Comparison of Deprotection Conditions

The selection of a deprotection method is often a balance between reaction efficiency and functional group compatibility. The following tables summarize quantitative data for common deprotection strategies.

Table 1: Conditions for Benzyl (Bn) Group Removal

Reagent/CatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Notes
10% Pd/CH₂ (balloon)MeOHRT1-16>95Standard conditions; may reduce other functional groups.[9]
10% Pd/CAmmonium FormateMeOHReflux0.5-290-98Good for transfer hydrogenation; avoids handling H₂ gas.[9]
Pd(OH)₂/CH₂ (balloon)EtOHRT2-24>90More active catalyst, useful for stubborn substrates.[2]
DDQ-CH₂Cl₂/H₂ORT1-485-95Oxidative method; useful when reductive conditions must be avoided.

Table 2: Conditions for Boc Group Removal

ReagentSolventTemp. (°C)Time (h)Yield (%)Notes
Trifluoroacetic Acid (TFA)CH₂Cl₂0 to RT0.5-2>95Very common; use scavengers for acid-sensitive substrates.[6]
4M HCl in DioxaneDioxaneRT1-4>90Common alternative to TFA.
ZnBr₂CH₂Cl₂RT2-2470-90Mild Lewis acid conditions; may be selective.[6]
NaOMeMeOHRT1-6>90Useful for N-Boc on electron-rich heterocycles like indoles.[4]

Table 3: Conditions for Silyl Ether (TBDMS) Removal

ReagentSolventTemp. (°C)Time (h)Yield (%)Notes
TBAF (1M)THFRT0.5-3>95Very common and effective; can be basic.[10]
HF-PyridineTHF0 to RT1-1280-95Often used for selective deprotection.[7]
Acetic AcidTHF/H₂ORT12-4870-90Mild acidic conditions for sensitive substrates.
p-TsOHMeOHRT1-5>90Good for selective deprotection of more labile silyl ethers.[8]

Experimental Protocols

Detailed Protocol 1: Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

This protocol is adapted for substrates that may be sensitive to standard hydrogenation with H₂ gas.

  • Preparation: Dissolve the benzyl-protected alkaloid (1.0 eq.) in methanol (0.1 M concentration).

  • Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (10-20% by weight of the substrate).[9]

  • Hydrogen Donor: Add ammonium formate (5.0 eq.) in one portion.[9]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Detailed Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ

This protocol is useful when reductive conditions need to be avoided.

  • Preparation: Dissolve the PMB-protected substrate (1.0 eq.) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically an 18:1 to 10:1 ratio) at 0 °C.[11]

  • Reagent Addition: To the vigorously stirred biphasic solution, add DDQ (1.2-1.5 eq.) portion-wise. The reaction mixture will typically turn dark green or brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography.

Visualization of Deprotection Strategy Selection

The choice of a protecting group and its corresponding deprotection method is a critical decision in the synthesis of a complex alkaloid. The following diagram illustrates the logical relationships in selecting a deprotection strategy based on the functional groups present in the molecule.

G Decision-Making for Deprotection Strategy start Select Deprotection Strategy check_reducible Are other reducible groups present? (alkenes, alkynes, NO₂, etc.) start->check_reducible check_acid_labile Are other acid-labile groups present? (acetals, Boc, etc.) start->check_acid_labile check_base_labile Are other base-labile groups present? (esters, Fmoc, etc.) start->check_base_labile reductive Reductive Cleavage (e.g., H₂/Pd/C for Bn/Cbz) check_reducible->reductive No oxidative Oxidative Cleavage (e.g., DDQ for PMB) check_reducible->oxidative Yes acidic Acidic Cleavage (e.g., TFA for Boc) check_acid_labile->acidic No basic Basic Cleavage (e.g., K₂CO₃ for some esters) check_acid_labile->basic Yes fluoride Fluoride-Based Cleavage (e.g., TBAF for silyl ethers) check_acid_labile->fluoride Yes check_base_labile->acidic Yes check_base_labile->basic No

Caption: Logic diagram for selecting a deprotection method.

References

troubleshooting side reactions in the synthesis of polycyclic alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polycyclic alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these complex molecules.

Section 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in many polycyclic alkaloids.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in a Pictet-Spengler reaction?

A1: Low yields in Pictet-Spengler reactions can often be attributed to several factors:

  • Ineffective Acetal (B89532) Hydrolysis: If you are using an acetal as the aldehyde precursor, the acid catalyst may be too weak or insufficient to efficiently hydrolyze it in situ.[2]

  • Insufficiently Activated Aromatic Ring: The reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing substituents, the nucleophilicity of the aromatic ring is reduced, hindering the cyclization step.[3]

  • Incomplete Imine Formation: The initial condensation to form the iminium ion is a reversible equilibrium.[4]

  • Decomposition: Strong acids or high temperatures can lead to the degradation of starting materials or the desired product.[2]

Q2: My reaction is producing an unexpected diastereomer. How can I control the stereoselectivity?

A2: Diastereoselectivity in the Pictet-Spengler reaction is influenced by reaction conditions and substrate structure. You can often control the outcome by manipulating kinetic versus thermodynamic control.

  • For the cis (kinetic) product: Use lower temperatures and shorter reaction times. Polar aprotic solvents like acetonitrile (B52724) can also favor the cis isomer.

  • For the trans (thermodynamic) product: Increase the reaction temperature and/or extend the reaction time to allow for equilibration. Non-polar solvents like benzene (B151609) may be preferable.

Q3: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?

A3: Yes, ketones can be used, which results in the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging due to increased steric hindrance and the lower reactivity of the ketone carbonyl group. Harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective in situ aldehyde formation from acetal.Increase the concentration of the acid catalyst or switch to a stronger Brønsted acid (e.g., trifluoroacetic acid - TFA). Consider adding a small amount of water to facilitate hydrolysis.
Deactivated aromatic ring.Use stronger acid catalysts (e.g., TFA, superacids) or increase the reaction temperature. Consider the N-acyliminium ion variant for a more powerful electrophile.
Incomplete imine formation.Remove water as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the iminium ion.
Multiple Byproducts / Complex Mixture Decomposition of starting material or product.Reduce the reaction temperature and use a milder acid catalyst. Monitor the reaction closely by TLC or LC-MS to avoid over-running it.
Undesired side reactions of the iminium ion.Optimize the stoichiometry of the reactants. A slight excess of the aldehyde can sometimes be beneficial. Lowering the reaction temperature can also increase selectivity.
Incorrect Diastereomer Predominates Reaction conditions favor the undesired isomer.To favor the cis (kinetic) product, use lower temperatures and polar aprotic solvents. To favor the trans (thermodynamic) product, use higher temperatures and non-polar solvents.
Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Diastereoselectivity of the Pictet-Spengler Reaction of Tryptophan Derivatives.

AldehydeAcid CatalystSolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Yield (%)
AcetaldehydeTFACH₂Cl₂25295:585
AcetaldehydeTFABenzene80610:9078
BenzaldehydeHClMethanol651280:2092
BenzaldehydeBF₃·OEt₂Toluene (B28343)110415:8588
Experimental Protocol: Asymmetric Pictet-Spengler Reaction

This protocol describes the synthesis of a chiral tetrahydro-β-carboline using a chiral phosphoric acid organocatalyst.

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (1.2 eq)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)

  • Toluene (anhydrous)

  • Molecular Sieves (4Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add tryptamine, the chiral phosphoric acid catalyst, and activated 4Å molecular sieves.

  • Add anhydrous toluene via syringe.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde dropwise to the stirred suspension.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Visualization

pictet_spengler_pathway cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Tryptamine Tryptamine Iminium_Ion Iminium Ion Tryptamine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Spiroindolenine Spiroindolenine (Intermediate) Iminium_Ion->Spiroindolenine Direct C2 Attack (Red Pathway) [25] Iminium_Ion->Spiroindolenine C3 Attack (Blue Pathway) [25] Tetrahydro_Carboline Tetrahydro-β-carboline Spiroindolenine->Tetrahydro_Carboline Rearrangement

Caption: Competing pathways in the Pictet-Spengler reaction.

Section 2: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high regio- and stereoselectivity, making it invaluable for synthesizing complex polycyclic alkaloid cores.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder reaction is giving low yields. What should I investigate first?

A1: Low yields in intramolecular Diels-Alder reactions can often be improved by addressing the following:

  • Conformational Issues: The diene and dienophile must be able to adopt the correct conformation for the cyclization to occur. High dilution can sometimes favor the desired intramolecular pathway over intermolecular side reactions like dimerization or polymerization.

  • Reaction Conditions: Forcing conditions (higher temperatures) can sometimes be necessary to overcome activation energy barriers.

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and improve selectivity.

Q2: How can I control the endo/exo selectivity of my Diels-Alder reaction?

A2: The endo/exo selectivity is a key aspect of the Diels-Alder reaction.

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions. The exo product is typically more thermodynamically stable. Running the reaction at higher temperatures can lead to the formation of the exo product if the reaction is reversible.

  • Lewis Acid Catalysis: The choice and bulkiness of the Lewis acid catalyst can significantly influence the endo/exo ratio. Bulky Lewis acids can favor the formation of the exo product by sterically disfavoring the endo transition state.

  • Solvent Effects: The choice of solvent can also impact the endo/exo ratio. Hydrogen bond-donating solvents can influence the transition state energies.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction Unfavorable equilibrium or high activation energy.Increase the reaction temperature. Consider using a Lewis acid catalyst to lower the activation barrier.
Dimerization or polymerization of starting materials.Use high dilution conditions to favor the intramolecular reaction.
Poor Regio- or Stereoselectivity Unfavorable transition state energies.Lower the reaction temperature to enhance selectivity. Screen different Lewis acid catalysts, as their steric and electronic properties can influence the outcome.
Formation of the undesired endo/exo isomer.For the kinetic (endo) product, use lower temperatures. For the thermodynamic (exo) product, use higher temperatures. The choice of Lewis acid can also reverse selectivity.
Quantitative Data Summary

Table 2: Effect of Lewis Acid Catalyst on the Endo/Exo Selectivity of a Diels-Alder Reaction.

Lewis AcidSolventTemperature (°C)Endo:Exo RatioYield (%)
NoneToluene8085:1560
AlCl₃CH₂Cl₂0>95:592
B(C₆F₅)₃CH₂Cl₂0<5:9588
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

Materials:

  • Diels-Alder precursor (1.0 eq)

  • Lewis Acid (e.g., BF₃·OEt₂) (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Diels-Alder precursor in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the Lewis acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization

diels_alder_troubleshooting Start Low Yield in Diels-Alder Reaction Check_Temp Is reaction temperature optimized? Start->Check_Temp Check_Catalyst Is a Lewis Acid catalyst being used? Check_Temp->Check_Catalyst Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Concentration Is dimerization/ polymerization observed? Check_Catalyst->Check_Concentration Yes Add_Lewis_Acid Add Lewis Acid (e.g., BF3.OEt2) Check_Catalyst->Add_Lewis_Acid No High_Dilution Use High Dilution Conditions Check_Concentration->High_Dilution Yes Success Improved Yield Check_Concentration->Success No Increase_Temp->Check_Catalyst Add_Lewis_Acid->Check_Concentration High_Dilution->Success

Caption: Troubleshooting workflow for a low-yielding Diels-Alder reaction.

Section 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming C-C bonds, essential for assembling the complex carbon skeletons of polycyclic alkaloids.

Suzuki-Miyaura Coupling
Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Suzuki coupling?

A1: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organoboron reagent. This is often caused by the presence of oxygen.

  • Protodeboronation: Cleavage of the carbon-boron bond of the organoboron reagent by a proton source.

  • Dehalogenation: Reduction of the organohalide starting material.

  • β-Hydride Elimination: A decomposition pathway for alkylboron reagents containing β-hydrogens.

Q2: My Suzuki coupling is sluggish or fails completely. What should I check first?

A2: When a Suzuki coupling fails, systematically check the following:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine (B1218219) ligands have not degraded.

  • Reagent Purity: The purity of the boronic acid, halide, and base is critical.

  • Degassing: Oxygen can deactivate the catalyst. Thoroughly degas your solvents and reaction mixture.

  • Base and Solvent: The choice of base and solvent system is crucial and often substrate-dependent.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Significant Homocoupling Presence of dissolved oxygen.Rigorously degas the solvent and reaction mixture. Maintain an inert atmosphere throughout the reaction.
Use of a Pd(II) precatalyst.Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid in situ reduction that can promote homocoupling.
Low Reaction Yield Inactive catalyst.Use a fresh, high-quality palladium source and ligand. Ensure proper ligand-to-palladium ratio (typically 1:1 to 4:1).
Suboptimal ligand.For challenging substrates, consider bulky, electron-rich phosphine ligands (e.g., Buchwald or SPhos ligands). A ligand screen may be necessary.
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, THF/water).
Quantitative Data Summary

Table 3: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield.

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromonitrobenzenePhenylboronic acidK₂CO₃Toluene/H₂O901285
4-BromonitrobenzenePhenylboronic acidK₃PO₄Dioxane/H₂O100892
4-BromonitrobenzenePhenylboronic acidNa₂CO₃DMF/H₂O801098
4-ChloroanisolePhenylboronic acidCs₂CO₃Toluene/H₂O1102475
Sonogashira Coupling
Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A1: Glaser coupling is a common side reaction, particularly in the presence of a copper co-catalyst. To minimize it:

  • Implement a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.

  • Ensure Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes.

  • Slow Addition of Alkyne: Adding the alkyne via syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway.

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate Glaser coupling.

Q2: My reaction mixture turns black. What does this indicate?

A2: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition. This occurs when the Pd(0) catalyst agglomerates and becomes inactive. Common causes include the presence of oxygen, impurities, or excessively high temperatures.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Yield Low reactivity of aryl halide (Cl > Br > I).For aryl chlorides, use specialized, bulky, electron-rich ligands and higher temperatures. If possible, switch to the corresponding aryl bromide or iodide.
Catalyst deactivation.Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use fresh, high-quality catalyst and co-catalyst.
Significant Glaser Homocoupling Presence of oxygen and copper(I) catalyst.Implement a copper-free protocol. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Reaction Stalls Insufficient catalyst loading.Increase the catalyst loading, especially for less reactive substrates.
Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • Aryl Bromide (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • (AllylPdCl)₂ (2.5 mol%)

  • P(t-Bu)₃ (10 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile

Procedure:

  • In a glovebox or under a stream of argon, add the aryl bromide, terminal alkyne, and base to a dry reaction vessel.

  • Add a solution of (AllylPdCl)₂ and P(t-Bu)₃ in anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Homocoupling Homocoupling (Side Reaction) PdII_Aryl->Homocoupling O₂ PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl Protodeboronation Protodeboronation (Side Reaction) Transmetal->Protodeboronation H⁺ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product protecting_group_selection Start Need to Protect a Functional Group Identify_Conditions What are the upcoming reaction conditions? Start->Identify_Conditions Acidic Acidic Conditions Identify_Conditions->Acidic Basic Basic Conditions Identify_Conditions->Basic Reductive Reductive Conditions (e.g., Hydrogenolysis) Identify_Conditions->Reductive Select_Base_Stable Select Base-Stable Group (e.g., Boc, Trityl, Silyl Ethers) Acidic->Select_Base_Stable Select_Acid_Stable Select Acid-Stable Group (e.g., Fmoc, Acyl) Basic->Select_Acid_Stable Select_Red_Stable Select Hydrogenolysis-Stable Group (e.g., Boc, Fmoc) Reductive->Select_Red_Stable Check_Orthogonality Are other protecting groups present? Select_Acid_Stable->Check_Orthogonality Select_Base_Stable->Check_Orthogonality Select_Red_Stable->Check_Orthogonality Select_Orthogonal Select Orthogonal Group Check_Orthogonality->Select_Orthogonal Yes Final_Choice Final Protecting Group Choice Check_Orthogonality->Final_Choice No Select_Orthogonal->Final_Choice

References

Technical Support Center: Purification of Polar Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar Daphniphyllum alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar Daphniphyllum alkaloids?

A1: The primary challenges in purifying polar Daphniphyllum alkaloids stem from their inherent chemical properties. These molecules often possess multiple polar functional groups and basic nitrogen atoms, leading to several purification hurdles:

  • Strong Adsorption to Stationary Phases: Their high polarity causes strong binding to polar stationary phases like silica (B1680970) gel, making elution difficult and sometimes leading to irreversible adsorption.

  • Peak Tailing: The basic nature of the nitrogen atoms can lead to strong interactions with acidic silanol (B1196071) groups on the surface of silica gel, resulting in significant peak tailing in chromatography. This complicates fraction collection and reduces the purity of the isolated compounds.

  • Low Resolution: Crude extracts of Daphniphyllum species often contain a complex mixture of structurally similar alkaloids, making their separation into individual pure compounds a significant challenge.

  • Compound Degradation: Some Daphniphyllum alkaloids may be sensitive to the acidic nature of standard silica gel and can degrade during the purification process.

  • Poor Solubility: Highly polar alkaloids may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography, which can complicate sample loading and elution.

Q2: Which chromatographic techniques are most effective for purifying polar Daphniphyllum alkaloids?

A2: A multi-step chromatographic approach is typically necessary to achieve high purity of polar Daphniphyllum alkaloids. The most effective techniques include:

  • Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude alkaloid extract. While silica gel is common, alternative stationary phases like alumina (B75360) or the use of modified mobile phases are often required.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating alkaloids based on their molecular size and can also help in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to achieve high purity. Reversed-phase (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are commonly employed.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for very polar compounds that show little to no retention in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase rich in organic solvent.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. Cation-exchange chromatography can be highly effective for capturing and purifying basic alkaloids.

Q3: How can I minimize peak tailing during the purification of my polar Daphniphyllum alkaloid?

A3: Peak tailing is a common issue when purifying basic alkaloids on silica gel. Here are several strategies to minimize it:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups on the silica gel. Common additives include triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), typically at a concentration of 0.1-1%.

  • Use of Deactivated Silica Gel: You can deactivate the silica gel before packing the column by treating it with a basic solution.

  • Alternative Stationary Phases: Switch to a less acidic stationary phase like neutral or basic alumina.

  • Reversed-Phase Chromatography: In reversed-phase HPLC, the interactions causing tailing on silica are less prevalent.

  • Ion-Pairing Agents: In reversed-phase HPLC, adding an ion-pairing reagent to the mobile phase can improve the peak shape of charged analytes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

Issue 1: My polar Daphniphyllum alkaloid is not eluting from the silica gel column, even with highly polar solvents.

  • Question: I've tried using a very polar mobile phase (e.g., high percentage of methanol (B129727) in dichloromethane), but my target alkaloid remains on the column. What should I do?

  • Answer: This indicates a very strong interaction between your highly polar alkaloid and the acidic silica gel. Here are a few troubleshooting steps:

    • Add a Basic Modifier: Your first step should be to add a small amount of a base like triethylamine or ammonium hydroxide (0.5-1%) to your mobile phase. This will compete with your basic alkaloid for the acidic sites on the silica gel, facilitating its elution.

    • Switch to a Different Stationary Phase: If a basic modifier is not effective or if your compound is unstable in basic conditions, consider repacking the column with a different stationary phase. Basic or neutral alumina is a good alternative for purifying basic compounds.

    • Consider Reversed-Phase Chromatography: If your compound has some water solubility, reversed-phase chromatography (e.g., using a C18 column) is an excellent option. In this technique, polar compounds elute earlier.

Issue 2: I am observing significant peak tailing in my HPLC chromatogram.

  • Question: My HPLC peaks for the purified alkaloid fractions are showing significant tailing, which is affecting my purity assessment. How can I improve the peak shape?

  • Answer: Peak tailing in HPLC, especially with basic compounds like alkaloids, is a common problem. Here’s how to troubleshoot it:

    • Optimize Mobile Phase pH: For reversed-phase HPLC, the pH of the mobile phase is critical. For a basic alkaloid, using a low pH mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the alkaloid, which can lead to better peak shapes on many modern columns.

    • Use a Buffered Mobile Phase: Employing a buffer (e.g., ammonium formate (B1220265) or ammonium acetate) will help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and improved peak shapes.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns that are well end-capped have fewer free silanol groups, which reduces the sites for secondary interactions that cause tailing.

    • Consider HILIC: In some cases, switching to HILIC mode can provide better peak shapes for very polar basic compounds.

Issue 3: My target alkaloid seems to be degrading during purification on silica gel.

  • Question: I suspect my polar Daphniphyllum alkaloid is decomposing during column chromatography on silica gel. What are my options?

  • Answer: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds. Here are some strategies to prevent this:

    • Deactivate the Silica Gel: Before packing your column, you can create a slurry of the silica gel in your mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites.

    • Use Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in neutral and basic grades, which are less likely to cause degradation of acid-sensitive compounds.

    • Work Quickly and at Low Temperatures: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to minimize the rate of degradation.

    • Utilize Alternative Techniques: Techniques like Sephadex LH-20 chromatography or preparative HPLC are performed under less harsh conditions and can be good alternatives.

Data Presentation

Table 1: Comparison of Stationary Phases for Polar Alkaloid Purification

Stationary PhasePrincipleAdvantagesDisadvantagesBest Suited For
Silica Gel Adsorption (Normal-Phase)Versatile, low cost, high resolving power.Acidic surface can cause tailing and degradation of basic compounds.General purpose initial fractionation; requires mobile phase modifiers for basic alkaloids.
Alumina (Basic/Neutral) Adsorption (Normal-Phase)Good for separating basic compounds; less acidic than silica.Can be more reactive than silica; activity can vary with water content.Purification of basic and acid-sensitive alkaloids.
Reversed-Phase (C18, C8) PartitioningExcellent for retaining and separating very polar, water-soluble compounds; high efficiency.Higher cost; requires aqueous/organic mobile phases.Final purification of highly polar alkaloids that are poorly retained in normal-phase.
Sephadex LH-20 Size Exclusion/PartitioningMild conditions; good for separating compounds of different sizes and removing pigments.Lower resolution for structurally similar compounds.Intermediate purification step; removal of high molecular weight impurities.
HILIC Hydrophilic PartitioningExcellent retention for very polar compounds not retained in reversed-phase.Can require long equilibration times; sensitive to water content in mobile phase.Purification of highly polar and hydrophilic alkaloids.
Ion-Exchange (Cation) Ion ExchangeHighly selective for basic/cationic compounds; "catch-and-release" purification is possible.Separation is based on charge and pKa, not just polarity; requires pH control.Isolating alkaloids from complex mixtures containing neutral and acidic impurities.

Table 2: Typical Yields of Purified Daphniphyllum Alkaloids from Plant Material

Alkaloid NamePlant SourcePurification Method HighlightsFinal Yield (from dried plant material)PurityReference
Daphnioldhanol ADaphniphyllum angustifolium (stems)Repeated silica gel CC, Sephadex LH-20, preparative HPLC.1.2 mg from 20 kg>95% (by NMR)[1][2]
Calycindaphine A-JDaphniphyllum calycinum (roots)Silica gel CC, Sephadex LH-20, preparative HPLC.Not specified individually>95% (by NMR)[3]
Daphnezomine WDaphniphyllum angustifolium (stems)Silica gel CC, Sephadex LH-20, preparative HPLC.Not specified>95% (by NMR)[4]
Caldaphnidines G-RDaphniphyllum calycinum (twigs)Silica gel CC, Sephadex LH-20, preparative HPLC.Not specified individually>95% (by NMR)[5]
Daphnioldhanines H-KDaphniphyllum oldhamiSilica gel CC, Sephadex LH-20, preparative HPLC.Not specified individually>95% (by NMR)

Note: Quantitative yields are often low and highly dependent on the specific plant material, extraction efficiency, and the complexity of the purification process.

Experimental Protocols

Protocol 1: General Workflow for Isolation of Polar Daphniphyllum Alkaloids

This protocol represents a general strategy adapted from various studies on the isolation of Daphniphyllum alkaloids.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems, roots, or leaves).

    • Extract the powdered material exhaustively with methanol (MeOH) at room temperature (e.g., 3 x 24 hours).

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in an acidic aqueous solution (e.g., 2-5% HCl) and partition with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove non-basic compounds.

    • Adjust the pH of the aqueous layer to basic (pH 9-10) with an aqueous base (e.g., NH₄OH).

    • Extract the aqueous layer with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, a gradient of methanol in dichloromethane (B109758) or chloroform.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

  • Intermediate Purification (Sephadex LH-20):

    • Further purify the combined fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and separate compounds based on size.

  • Final Purification (Preparative HPLC):

    • Perform final purification of the enriched fractions by preparative HPLC on a C18 or HILIC column.

    • For a C18 column, a typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • For a HILIC column, a typical mobile phase would be a gradient of water in acetonitrile with a buffer like ammonium formate.

Protocol 2: Detailed HILIC Method for Polar Alkaloid Purification

This protocol provides a starting point for developing a HILIC method for the final purification of a highly polar Daphniphyllum alkaloid.

  • Column Selection: Start with a HILIC column with an amide or zwitterionic stationary phase (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium formate in water.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30-60 minutes at a stable flow rate.

  • Sample Preparation: Dissolve the semi-purified alkaloid fraction in a solvent that is as close as possible to the initial mobile phase composition. If solubility is an issue, use a minimum amount of a stronger solvent (e.g., methanol or water) and keep the injection volume small.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the percentage of the aqueous mobile phase (e.g., to 40% B over 30 minutes).

    • Hold at the final conditions for a few minutes before returning to the initial conditions for re-equilibration.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to improve the separation of the target alkaloid from impurities.

Mandatory Visualization

experimental_workflow start Crude Plant Extract acid_base Acid-Base Extraction to isolate crude alkaloids start->acid_base silica_gel Silica Gel Column Chromatography (Initial Fractionation) acid_base->silica_gel sephadex Sephadex LH-20 Chromatography (Intermediate Purification) silica_gel->sephadex prep_hplc Preparative HPLC (Final Purification) sephadex->prep_hplc pure_alkaloid Pure Polar Daphniphyllum Alkaloid prep_hplc->pure_alkaloid

Caption: General experimental workflow for the purification of polar Daphniphyllum alkaloids.

troubleshooting_workflow start Poor Peak Shape (e.g., Tailing) check_ph Optimize Mobile Phase pH start->check_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) check_ph->add_modifier If tailing persists good_peak Improved Peak Shape check_ph->good_peak Success check_load Reduce Sample Load add_modifier->check_load If tailing persists add_modifier->good_peak Success change_column Switch to High-Purity End-Capped Column check_load->change_column If tailing persists check_load->good_peak Success change_column->good_peak Success

Caption: Troubleshooting workflow for addressing poor peak shape in HPLC.

References

stability studies of Daphnicyclidin I under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Studies of Daphnicyclidin I

Disclaimer: To date, specific stability studies on this compound have not been extensively published in publicly accessible literature. Therefore, this technical support center provides guidance based on established principles for the stability testing of complex alkaloids and other pharmaceutical compounds. The protocols and data presented are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in designing a stability study for this compound?

A1: Begin by conducting a literature review on this compound and related Daphniphyllum alkaloids to understand their chemical structure and potential labile functional groups.[1][2] Based on its structure, you can predict potential degradation pathways. The initial phase of the study should involve forced degradation (stress testing) to rapidly identify these pathways and establish a stability-indicating analytical method.[3][4]

Q2: What is a stability-indicating method and why is it crucial?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or other components in the sample matrix.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose. Its development is a primary goal of forced degradation studies.

Q3: How much degradation should I aim for in forced degradation studies?

A3: The general recommendation is to aim for 10-20% degradation of the drug substance. Overly harsh conditions that lead to excessive degradation can produce secondary or tertiary degradation products that may not be relevant to real-world storage conditions. Conversely, insufficient degradation may not adequately challenge the analytical method's ability to separate the API from its degradants.

Q4: My mass balance in the stability study is outside the 98-102% range. What could be the cause?

A4: A poor mass balance can result from several factors. These include the formation of non-chromophoric or volatile degradation products that are not detected by your analytical method, differences in the molar absorptivity of degradants compared to the parent compound, or precipitation of the drug or its degradants. It is crucial to investigate the cause to ensure all significant degradation products are accounted for.

Q5: I am not observing any degradation under the initial stress conditions. What should I do?

A5: If this compound appears stable under initial stress conditions, you may need to employ more aggressive conditions. This could involve increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), extending the exposure time, or raising the temperature. However, any changes should be made systematically to avoid unrealistic degradation pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of complex molecules like this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Incompatibility between the sample solvent and the mobile phase.- Column degradation or contamination.- Inappropriate mobile phase pH.- Whenever possible, dissolve the sample in the mobile phase.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Leaks in the HPLC system.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Systematically check for leaks at all fittings, seals, and connections.
No Degradation Observed - The compound is highly stable under the applied conditions.- The concentration of the stressor is too low.- The duration of the study is too short.- Increase the stress level (e.g., higher temperature, longer duration, higher concentration of reagents).- Consult literature for typical conditions used for similar classes of alkaloids.
Excessive Degradation (>30%) - The stress conditions are too harsh.- The compound is inherently unstable under these conditions.- Reduce the severity of the conditions (e.g., lower temperature, shorter duration, lower concentration of reagents).- Perform time-point evaluations to find the optimal degradation level.
Appearance of Extraneous Peaks in Chromatogram - Contamination from solvents, glassware, or the sample itself.- Carryover from previous injections.- Use high-purity (HPLC-grade) solvents and thoroughly clean all glassware.- Implement a needle wash step in your injection sequence and inject a blank solvent to check for carryover.

Illustrative Stability Data for this compound

The following table summarizes hypothetical data from a forced degradation study of this compound. This data is for illustrative purposes only.

Stress Condition Duration Temperature % Assay of this compound Remaining Number of Major Degradation Products Observations
0.1 M HCl24 hours60°C88.5%2Significant degradation observed.
0.1 M NaOH24 hours60°C92.1%1Moderate degradation.
3% H₂O₂12 hours25°C85.3%3Rapid degradation suggests oxidative lability.
Thermal (Solid State)48 hours80°C97.8%1Relatively stable to dry heat.
Photolytic (Solid State)24 hours25°C (ICH Option 2)95.2%2Moderate light sensitivity.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies applicable to this compound.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Acid and Base Hydrolysis
  • Add an equal volume of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to the stock solution to achieve a final acid/base concentration of 0.1 M.

  • Incubate the solutions in a temperature-controlled water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

  • Before HPLC analysis, neutralize the aliquots (acidic samples with NaOH, basic samples with HCl) to prevent damage to the HPLC column.

  • Dilute the neutralized samples to the working concentration with the mobile phase.

Oxidative Degradation
  • Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final H₂O₂ concentration of 3%.

  • Keep the solution at room temperature (25°C) and protect it from light.

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 12 hours).

  • Dilute the samples to the working concentration with the mobile phase immediately before injection.

Thermal Degradation
  • Place a known quantity of solid this compound powder in a clear glass vial.

  • Store the vial in a temperature-controlled oven at 80°C.

  • At specified intervals (e.g., 24, 48 hours), remove a sample, allow it to cool to room temperature, and prepare a working solution for HPLC analysis.

Photolytic Degradation
  • Place a thin layer of solid this compound powder in a shallow, transparent container.

  • Expose the sample to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • To assess if degradation is light-specific, run a parallel control sample shielded from light (e.g., wrapped in aluminum foil).

  • After the exposure period, prepare working solutions of both the exposed and control samples for HPLC analysis.

Visualizations

Stability_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Method Validation cluster_conclusion Phase 4: Interpretation & Reporting start Define Study Objectives lit_review Literature Review on This compound Structure start->lit_review protocol Develop Stability Protocol lit_review->protocol method_dev Initial Analytical Method Development (HPLC) protocol->method_dev stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress sampling Sample at Time Points stress->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis peak_purity Assess Peak Purity & Mass Balance hplc_analysis->peak_purity method_val Validate Stability- Indicating Method peak_purity->method_val pathway Identify Degradation Pathways method_val->pathway report Generate Stability Report pathway->report end Establish Storage Conditions & Shelf-Life Estimate report->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Refinement of NMR Spectroscopic Analysis for Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the NMR spectroscopic analysis of complex alkaloids.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR analysis of complex alkaloids in a question-and-answer format.

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Q1: My entire spectrum has a low signal-to-noise ratio, making it difficult to distinguish alkaloid peaks from the baseline. What are the likely causes and solutions?

A low signal-to-noise ratio is a common challenge that can arise from several factors related to both the sample preparation and the instrument parameters.[1][2]

  • Low Sample Concentration: This is the most frequent cause of a weak NMR signal.[1] The signal intensity is directly proportional to the number of nuclei in the detection volume.

    • Solution: Increase the sample concentration. For ¹H NMR of complex alkaloids, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[1][3] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is often necessary.

  • Insufficient Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans.

    • Solution: Increase the number of scans (NS). To double the signal-to-noise ratio, you must quadruple the number of scans. For ¹³C NMR of alkaloids, acquisitions lasting several hours or even overnight with thousands of scans are common.

  • Improper Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. Conversely, setting it too high can lead to signal clipping and distortion.

    • Solution: Optimize the receiver gain. Most modern spectrometers have an automatic gain setting (rga) which is a good starting point.

  • Poor Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit and receive radiofrequency (RF) pulses, leading to significant signal loss.

    • Solution: Always tune and match the probe for each sample to ensure maximum power transfer and signal detection.

Issue 2: Broad NMR Peaks

Q2: The peaks in my ¹H-NMR spectrum are broad, leading to poor resolution and difficulty in interpreting splitting patterns. What could be the cause?

Broad peaks in the NMR spectrum of alkaloids can stem from several issues, including poor shimming, sample concentration effects, and chemical exchange phenomena.

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks.

    • Solution: Ensure the instrument is properly shimmed before data acquisition. Modern spectrometers have automated shimming routines that are usually effective.

  • High Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.

    • Solution: Diluting the sample may help sharpen the signals.

  • Presence of Particulate Matter: Suspended solids, dust, or precipitate can disrupt the magnetic field homogeneity.

    • Solution: Filter the sample directly into the NMR tube, for instance, through a pipette with a small plug of glass wool.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

    • Solution: Ensure all glassware is thoroughly cleaned. If contamination is suspected, washing with a chelating agent like EDTA may help.

  • Chemical Exchange: Protons on nitrogen or hydroxyl groups in alkaloids can undergo chemical exchange with the solvent or other molecules, leading to broad signals. This is particularly relevant for N-H and O-H protons.

    • Solution: To identify exchangeable protons, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and re-acquire the spectrum. The signals from exchangeable protons will decrease in intensity or disappear. Changing the temperature can also affect the rate of exchange and sharpen the peaks.

Issue 3: Unexpected Peaks in the Spectrum

Q3: I am observing unexpected peaks in my NMR spectrum that do not correspond to my target alkaloid. What are their likely sources?

Unexpected peaks are often due to impurities from various sources introduced during the extraction, purification, or sample preparation stages.

  • Residual Solvents: Solvents used during extraction and purification (e.g., acetone, ethyl acetate, dichloromethane) are common contaminants and can be difficult to remove completely.

    • Solution: Refer to a table of common NMR solvent impurities to identify the peaks. Proper drying of the sample under high vacuum is essential.

  • Water: Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.

    • Solution: A broad singlet is often indicative of water. The chemical shift of water is dependent on the solvent and temperature. Use fresh, high-quality deuterated solvents and keep the containers tightly capped.

  • Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region of the spectrum.

    • Solution: Use glassware with PTFE stopcocks or ensure that greased joints are not in contact with the sample solution.

  • Structurally Related Alkaloids: Plant extracts often contain a mixture of structurally similar alkaloids, which can result in a complex spectrum with overlapping signals.

    • Solution: Further purification of the sample may be necessary. Alternatively, 2D NMR techniques can help to resolve and assign signals from different components.

Data Presentation: Quantitative Information

The following tables provide a quick reference for common quantitative data relevant to NMR analysis of alkaloids.

Table 1: Recommended Sample Concentrations for NMR Analysis

NMR ExperimentRecommended ConcentrationNotes
¹H NMR5 - 25 mg / 0.6 - 0.7 mLSufficient for routine structural analysis.
¹³C NMR10 - 50 mg / 0.6 - 0.7 mLHigher concentration is needed due to the low natural abundance of ¹³C.
qNMRVaries (e.g., 25–400 µg/mL)Dependent on the specific method and instrumentation; requires precise weighing.

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents and Water

SolventResidual Peak (ppm)Water Peak (ppm)
Acetone-d₆2.052.84
Benzene-d₆7.160.40
Chloroform-d (B32938)7.261.56
Deuterium Oxide (D₂O)4.794.79
DMSO-d₆2.503.33
Methanol-d₄3.31, 4.87 (OH)4.87
Note: Chemical shifts can vary slightly depending on temperature, concentration, and sample matrix. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of a Purified Alkaloid

  • Weighing the Sample: Accurately weigh 5-25 mg of the purified alkaloid for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.

  • Choosing the Solvent: Select a suitable deuterated solvent in which the alkaloid is fully soluble. Common choices for alkaloids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution. A homogeneous solution free of particulate matter is crucial for high-quality spectra.

  • Filtration and Transfer: Pack a small piece of glass wool or cotton into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.

  • Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol (B145695) or isopropanol (B130326) to remove any dust or fingerprints.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Basic 1D ¹H NMR and 2D COSY Acquisition

This protocol assumes the sample has been prepared according to Protocol 1 and inserted into the spectrometer.

  • Locking and Shimming:

    • Load the sample into the spectrometer.

    • Establish a deuterium lock on the solvent signal.

    • Perform an automated shimming routine to optimize the magnetic field homogeneity. Visually inspect the lock signal to ensure it is stable and has a good shape.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Set the number of scans (NS), typically 8 or 16 for a routine sample.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Set the acquisition time (AQ) to 2-4 seconds.

    • Use a calibrated 90° pulse width (P1).

    • Run the acquisition.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Load a standard COSY experiment parameter set.

    • The ¹H spectral width and transmitter offset should be the same as for the 1D ¹H spectrum.

    • Set the number of scans (NS) per increment, typically 2 or 4.

    • Set the number of increments in the indirect dimension (F1), typically 256 or 512.

    • Run the 2D acquisition.

    • Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, phasing, and symmetrization.

Visualizations

TroubleshootingWorkflow cluster_start Start: Poor Quality NMR Spectrum cluster_issues Identify Primary Issue cluster_s_n Troubleshooting Low S/N cluster_broad Troubleshooting Broad Peaks cluster_extra Troubleshooting Unexpected Peaks cluster_solution Resolution Start Initial Spectrum Acquired Issue What is the main problem? Start->Issue LowSN Low Signal-to-Noise Issue->LowSN Low S/N BroadPeaks Broad Peaks Issue->BroadPeaks Broad Peaks ExtraPeaks Unexpected Peaks Issue->ExtraPeaks Extra Peaks CheckConc Increase Concentration LowSN->CheckConc IncreaseScans Increase Number of Scans CheckConc->IncreaseScans CheckGain Optimize Receiver Gain IncreaseScans->CheckGain TuneProbe Tune and Match Probe CheckGain->TuneProbe Solution High-Quality Spectrum TuneProbe->Solution CheckShims Improve Shimming BroadPeaks->CheckShims CheckSamplePrep Check for Particulates / High Concentration CheckShims->CheckSamplePrep CheckExchange Consider Chemical Exchange (D2O/Temp) CheckSamplePrep->CheckExchange CheckExchange->Solution CheckSolvents Identify Residual Solvents ExtraPeaks->CheckSolvents CheckWater Identify Water Peak CheckSolvents->CheckWater CheckGrease Check for Grease CheckWater->CheckGrease ConsiderMixture Consider Alkaloid Mixture CheckGrease->ConsiderMixture ConsiderMixture->Solution

Caption: Troubleshooting workflow for common NMR issues.

StructureElucidationWorkflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Building cluster_final Final Structure H1 1D ¹H NMR C13 1D ¹³C & DEPT H1->C13 Fragments Assemble Fragments H1->Fragments Proton environment COSY 2D COSY C13->COSY C13->Fragments Carbon backbone HSQC 2D HSQC COSY->HSQC COSY->Fragments ¹H-¹H couplings HMBC 2D HMBC HSQC->HMBC HSQC->Fragments ¹H-¹³C one-bond correlations NOESY 2D NOESY/ROESY HMBC->NOESY Connectivity Establish Connectivity HMBC->Connectivity ¹H-¹³C long-range correlations Stereochem Determine Stereochemistry NOESY->Stereochem Through-space correlations Fragments->Connectivity Connectivity->Stereochem Structure Proposed Structure Stereochem->Structure

Caption: Workflow for complex alkaloid structure elucidation using 2D NMR.

qNMR_Workflow cluster_prep 1. Sample & Standard Preparation cluster_acq 2. Optimized Data Acquisition cluster_proc 3. Data Processing & Calculation cluster_result 4. Result weigh_sample Accurately weigh alkaloid sample weigh_is Accurately weigh internal standard (IS) weigh_sample->weigh_is dissolve Dissolve sample and IS in deuterated solvent weigh_is->dissolve params Set quantitative parameters (Long D1, 90° pulse, sufficient scans) dissolve->params acquire Acquire ¹H NMR spectrum params->acquire processing Careful phasing and baseline correction acquire->processing integration Integrate analyte and IS signals processing->integration calculation Calculate concentration/purity using formula integration->calculation result Quantitative Result (Purity or Concentration) calculation->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

Navigating the Endgame: A Technical Support Center for Daphnicyclidin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of daphnicyclidin alkaloids, the final steps can present significant challenges, often characterized by frustratingly low yields. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the late stages of daphnicyclidin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Late-Stage Ring Closure to Form the Seven-Membered D-Ring

Question: I am experiencing very low to no yield during the intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the seven-membered D-ring. What are the common causes and potential solutions?

Answer: The intramolecular HWE reaction for the formation of the sterically hindered seven-membered D-ring in daphnicyclidin intermediates is notoriously challenging. Several research groups have reported failures with this approach.[1]

Troubleshooting:

  • Steric Hindrance: The primary reason for failure is often the significant steric hindrance around the reaction centers, which prevents the necessary orbital overlap for the Wittig-type reaction to occur.

  • Alternative Cyclization Strategies: If the HWE reaction consistently fails, consider alternative methods for the D-ring closure. One successful approach has been the use of a ring-closing metathesis (RCM) reaction.[1] This method has been shown to be effective in forming the tetracyclic ABCD ring system in good yield (81%).[1]

  • Substrate Modification: Re-evaluate your substrate. It might be necessary to carry out the cyclization at an earlier stage with a less sterically encumbered intermediate.

2. Low Yields in Radical Cyclization for Core Construction

Question: My tandem radical cyclization to form the heterocyclic core is giving low yields (around 40-50%) and multiple side products. How can I optimize this reaction?

Answer: Radical cyclizations are powerful but can be sensitive to reaction conditions. Low yields are often due to competing side reactions, such as premature reduction of the radical intermediate or undesired trapping of the radical.

Troubleshooting:

  • Reaction Temperature and Time: The rate of the final hydrogen atom abstraction can be a limiting factor. Increasing the reaction temperature to reflux may improve the rate of the desired radical trapping and increase the yield. One study demonstrated that heating the reaction to reflux in toluene (B28343) increased the yield of the desired cyclization product from 40-50% to a more favorable 74%.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For instance, switching from toluene to trifluorotoluene or benzene (B151609) has been shown to decrease the yield in certain cases. It is crucial to screen different solvents to find the optimal one for your specific substrate.

  • Slow Addition of Reagents: To minimize side reactions like the formation of alkenyl chloride byproducts, the slow addition of the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH) over a prolonged period (e.g., 1 hour) can be beneficial. This helps to maintain a low concentration of the reactive species, favoring the intramolecular cyclization over competing intermolecular reactions.

3. Instability and Low Yields in Late-Stage Functionalization Precursors

Question: I am observing decomposition and low yields when converting a late-stage diene-containing alcohol to its corresponding tosylate for further functionalization. What is causing this instability and how can I overcome it?

Answer: The instability of highly functionalized, late-stage intermediates is a common problem. The presence of multiple reactive functional groups can lead to undesired side reactions and decomposition, especially under harsh reaction conditions. In the case of a diene-containing alcohol, the diene itself can be electron-rich and participate in neighboring group participation, leading to the decomposition of the tosylate.

Troubleshooting:

  • Diene Protection: To prevent the diene from interfering with the tosylation reaction, a protection-deprotection strategy can be employed. The diene can be temporarily protected, for example, as a sulfone adduct by reacting it with liquid SO₂. This protection can be reversed thermally under the conditions of the subsequent reaction.

  • Alternative Leaving Groups: If tosylation proves problematic, consider using alternative leaving groups that can be introduced under milder conditions. For instance, conversion to a triflate has been shown to proceed in high yield (97%) where tosylation failed. The resulting triflate can then be used for subsequent quaternization reactions.

Quantitative Data Summary

For a clearer understanding of the yield variations in key reactions, the following tables summarize reported quantitative data from different synthetic approaches.

Table 1: Yields of D-Ring Formation Strategies

Reaction TypeSubstrateReagents/ConditionsYield (%)Reference
Intramolecular Horner-Wadsworth-Emmonsβ-ketophosphonate derivative of tricyclic aminoketoneNot specifiedFailed[1]
Ring-Closing Metathesis (RCM)Amino diene intermediateGrubbs second-generation catalyst, refluxing CH₂Cl₂81[1]
Lithium-halogen exchange/Nozaki-Hiyama-Kishi(Z)-vinyl iodide derivativen-BuLi or CrCl₂/NiCl₂Failed

Table 2: Optimization of Radical Cyclization for Core Construction

SolventTemperature (°C)Addition of ReagentsYield (%)Reference
Toluene80Standard40-50
TolueneRefluxStandard74
Trifluorotoluene80Standard27
Toluene80Slow addition (1h)61
Benzene80Slow addition (1h)21

Table 3: Late-Stage Functionalization Precursor Synthesis

ReactionSubstrateReagents/ConditionsYield (%)Reference
Tosylation of diene-containing alcoholDiene alcoholTsCl, pyridine (B92270)Low
Triflate formationDiene alcoholTf₂O, pyridine97
Diene protection (as sulfone)Diene intermediateLiquid SO₂ (neat)70

Detailed Experimental Protocols

Protocol 1: Optimized Radical Cyclization for Heterocyclic Core Construction

This protocol is adapted from a study that successfully optimized the yield of a tandem radical cyclization.

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-chloroamine precursor in degassed toluene.

  • Reagent Addition: Prepare a solution of AIBN (azobisisobutyronitrile) and Bu₃SnH (tributyltin hydride) in degassed toluene.

  • Reaction Execution: Heat the solution of the N-chloroamine precursor to reflux. Add the AIBN and Bu₃SnH solution dropwise over 1 hour using a syringe pump.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic product.

Protocol 2: Diene Protection and Triflate Formation for a Late-Stage Intermediate

This protocol is based on a strategy to overcome the instability of a diene-containing alcohol during functionalization.

  • Diene Protection: In a sealed tube, treat the diene-containing intermediate with liquid sulfur dioxide (SO₂) (neat). Allow the reaction to proceed to completion. After the reaction, carefully evaporate the excess SO₂ to obtain the sulfone-protected diene.

  • Deprotection of Silyl (B83357) Ether: Remove any silyl protecting groups (e.g., TBS) using standard conditions (e.g., TBAF in THF) to reveal the alcohol.

  • Triflate Formation: Dissolve the alcohol in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C. Add pyridine followed by the dropwise addition of triflic anhydride (B1165640) (Tf₂O). Stir the reaction at -78 °C until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude triflate by flash column chromatography.

Visualizing the Challenges and Solutions

Diagram 1: Troubleshooting Low Yields in D-Ring Formation

D_Ring_Formation cluster_problem Problem: Low Yield in D-Ring Formation cluster_solutions Potential Solutions start Attempted Intramolecular Horner-Wadsworth-Emmons failure Reaction Fails (Low to No Yield) start->failure sol1 Alternative Strategy: Ring-Closing Metathesis (RCM) failure->sol1 Consider Alternative Reaction sol2 Re-evaluate Substrate: Cyclize at an Earlier Stage failure->sol2 Consider Substrate Modification

Caption: Troubleshooting workflow for failed D-ring cyclization.

Diagram 2: Optimizing Radical Cyclization Conditions

Radical_Cyclization_Optimization initial_conditions Initial Conditions: Toluene, 80°C low_yield Low Yield (40-50%) + Side Products initial_conditions->low_yield optimization_path Optimization Strategies low_yield->optimization_path higher_temp Increase Temperature (Reflux) optimization_path->higher_temp slow_addition Slow Addition of AIBN/Bu3SnH optimization_path->slow_addition solvent_screen Solvent Screening (e.g., Toluene vs. Benzene) optimization_path->solvent_screen improved_yield Improved Yield (up to 74%) higher_temp->improved_yield slow_addition->improved_yield solvent_screen->improved_yield

Caption: Strategies to improve radical cyclization yields.

Diagram 3: Overcoming Instability of Late-Stage Intermediates

Late_Stage_Intermediate_Stability problem Problem: Low yield & decomposition of diene-alcohol tosylation cause Cause: Neighboring group participation of electron-rich diene problem->cause solution1 Solution 1: Protect the diene (e.g., as a sulfone) cause->solution1 solution2 Solution 2: Use alternative leaving group (e.g., triflate) cause->solution2 outcome1 Successful tosylation of protected intermediate solution1->outcome1 outcome2 High yield of triflate (97%) solution2->outcome2

Caption: Solutions for unstable late-stage intermediates.

References

Validation & Comparative

A Comparative Guide to Synthetic Strategies Towards the Daphnicyclidin Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Daphniphyllum alkaloids are a large family of structurally complex natural products that have garnered significant attention from the synthetic chemistry community due to their fascinating molecular architectures and promising biological activities. Among these, the daphnicyclidins represent a particularly challenging synthetic target. While a total synthesis of Daphnicyclidin I has not yet been reported, recent advances in the synthesis of closely related daphnicyclidin-type alkaloids provide a valuable platform for comparing synthetic strategies that could be applied to this elusive molecule.

This guide presents a detailed comparison of two recent and distinct total syntheses of daphnicyclidin-type alkaloids: the synthesis of daphnicyclidin D-type alkaloids by the Ang Li group and the synthesis of (±)- and (−)-daphnillonin B by the Chuang-Chuang Li group. Both syntheses showcase innovative approaches to constructing the intricate polycyclic core of the daphnicyclidin family.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear comparison of their efficiency.

MetricAng Li Group (Daphnicyclidin D-type)Chuang-Chuang Li Group (Daphnillonin B)
Target Molecules Daphnicyclidin D, Daphnicyclidin F(±)- and (−)-Daphnillonin B
Longest Linear Sequence Not explicitly stated28 steps (for the racemic synthesis)
Overall Yield Not explicitly stated0.045% (for the racemic synthesis)[1]
Key Strategy Biomimetic cascade reactionsIntramolecular [5+2] cycloaddition

Synthetic Strategies and Key Reactions

The two synthetic routes employ fundamentally different strategies to assemble the complex daphnicyclidin core. Ang Li's approach is rooted in a biomimetic strategy, utilizing cascade reactions to rapidly build molecular complexity. In contrast, Chuang-Chuang Li's synthesis relies on a stepwise approach featuring powerful cycloaddition reactions to construct the key ring systems.

Ang Li's Biomimetic Approach to the Daphnicyclidin D-type Core

Ang Li's strategy is characterized by its elegance and efficiency in building the polycyclic skeleton. A key feature is the use of a substrate- and reaction-altering biomimetic strategy.[2][3] The synthesis of the daphnicyclidin D-type alkaloids is part of a larger effort that achieved the synthesis of 14 Daphniphyllum alkaloids from four different subfamilies.[2][3]

Key Experimental Protocol: Biomimetic Cascade for the Hexacyclic Core

A central transformation in Ang Li's synthesis is a remarkable cascade reaction that forms the core of the daphnicyclidin D-type alkaloids. While specific details for this exact transformation are embedded within the broader synthetic scheme for multiple alkaloids, the general principle involves the strategic use of a common intermediate that undergoes a series of cyclizations and rearrangements to yield the complex polycyclic system. This approach mimics the proposed biosynthetic pathways of these natural products.

Ang_Li_Strategy A Common Intermediate B Aldol Cyclization/ Retro-Aldol Fragmentation A->B Cascade Conditions C Hexacyclic Core (Daphnicyclidin D-type) B->C D Daphnicyclidin D C->D Further Transformations E Daphnicyclidin F C->E Further Transformations

Ang Li's biomimetic cascade strategy.
Chuang-Chuang Li's Cycloaddition-Based Strategy for Daphnillonin B

Chuang-Chuang Li's synthesis of daphnillonin B, a daphnicyclidin-type alkaloid with a unique hexacyclic core, showcases a powerful and controlled approach to constructing the intricate ring system.[1] The synthesis is highlighted by a key intramolecular [5+2] cycloaddition to form the C/D ring system and a Pauson-Khand reaction for the E/F rings.[1]

Key Experimental Protocol: Intramolecular [5+2] Cycloaddition

The construction of the [5-7] fused C/D ring system is a crucial step in this synthesis.[1] The protocol for this key transformation is as follows:

To a solution of the divinylcyclopropane precursor in a suitable solvent is added a ruthenium-based catalyst. The reaction is stirred at a specific temperature for a designated period, leading to the formation of the bicyclic product containing the C and D rings of daphnillonin B. This reaction proceeds with high diastereoselectivity.

Chuang_Chuang_Li_Strategy cluster_BCD B/C/D Ring System Construction cluster_EF E/F Ring System Construction cluster_A A Ring Formation A Divinylcyclopropane Precursor B Intramolecular [5+2] Cycloaddition A->B Ru Catalyst C Radical Cyclization B->C D [6-5-7] B/C/D Tricycle C->D H Hexacyclic Intermediate D->H E Enyne Precursor F Pauson-Khand Reaction E->F Co2(CO)8 G [5-5] Fused E/F Rings F->G G->H I Wagner-Meerwein Rearrangement H->I J Daphnillonin B Core I->J

Chuang-Chuang Li's cycloaddition-based strategy.

Comparison of Synthetic Pathways

The two strategies offer distinct advantages and highlight different philosophies in complex molecule synthesis.

  • Ang Li's Biomimetic Strategy: This approach is highly convergent and step-economical for accessing multiple members of the daphnicyclidin family from a common intermediate. The use of cascade reactions dramatically increases molecular complexity in a single step, mimicking nature's efficiency. This strategy is particularly powerful for generating a library of related natural products.

  • Chuang-Chuang Li's Stepwise Strategy: This synthesis provides a high degree of control over the construction of each ring system. The use of well-established and powerful reactions like the [5+2] cycloaddition and Pauson-Khand reaction allows for a more predictable and potentially more adaptable route for analogues with specific modifications. The final Wagner-Meerwein rearrangement to form the seven-membered A ring is a notable and elegant transformation.[1]

Conclusion

While the total synthesis of this compound remains an open challenge, the synthetic routes developed by the Ang Li and Chuang-Chuang Li groups for closely related daphnicyclidin-type alkaloids provide a rich foundation of strategic knowledge. Ang Li's biomimetic approach offers a rapid and divergent entry into the daphnicyclidin core, while Chuang-Chuang Li's synthesis demonstrates the power of a controlled, stepwise approach using modern synthetic methods. Both strategies offer valuable insights and potential pathways that could be adapted for the ultimate synthesis of this compound and other members of this fascinating class of natural products. The choice of strategy would depend on the specific goals of the research program, whether it be the rapid generation of diverse analogues or the controlled synthesis of a specific, challenging target.

References

A Comparative Analysis of the Cytotoxic Effects of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of publicly available cytotoxicity data for Daphnicyclidin I. Despite a comprehensive search of scientific literature, no studies detailing its cytotoxic properties or IC50 values against cancer cell lines were identified. Therefore, this guide provides a comparative overview of the cytotoxic activity of other structurally related Daphniphyllum alkaloids, for which experimental data is available.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the cytotoxic potential of Daphniphyllum alkaloids. The information presented herein is based on available experimental data from various scientific publications.

Quantitative Cytotoxicity Data

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard measure of cytotoxicity. The table below summarizes the reported IC50 values for various Daphniphyllum alkaloids. It is important to note that direct comparison of these values should be approached with caution, as the experimental conditions may have varied between different studies.

AlkaloidCell LineIC50 (µM)Reference
Daphnicyclidin AP-38813.8[1]
Daphnicyclidin MP-3885.7[1]
SGC-790122.4[1]
Daphnicyclidin NP-3886.5[1]
SGC-790125.6[1]
Daphnezomine WHeLa16.0 (µg/mL)
Daphnioldhanol AHeLa31.9
Macropodumine CP-38810.3

Experimental Protocols

The most frequently cited method for determining the cytotoxicity of Daphniphyllum alkaloids is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, P-388, SGC-7901)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Daphniphyllum alkaloids (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Daphniphyllum alkaloids. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the MTT cytotoxicity assay.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_alkaloids Add Daphniphyllum Alkaloids incubate_24h->add_alkaloids incubate_48_72h Incubate for 48-72h add_alkaloids->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

General workflow of the MTT cytotoxicity assay.

References

Comparative Analysis of the Anti-HIV Activity of Daphnicyclidin Analogue Logeracemin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data on the anti-HIV activity of daphnicyclidin analogues, specifically focusing on the potent Daphniphyllum alkaloid logeracemin A, is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative overview of its performance against other naturally derived anti-HIV compounds, supported by experimental data and detailed methodologies.

Introduction to Daphnicyclidin and its Analogues

Daphnicyclidin is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products. While direct anti-HIV activity data for daphnicyclidin itself is limited in publicly accessible literature, a related dimeric calyciphylline A-type alkaloid, logeracemin A, has demonstrated significant anti-HIV properties. This guide will use logeracemin A as a representative analogue to evaluate the potential of this compound class.

Quantitative Comparison of Anti-HIV Activity

Logeracemin A exhibits potent anti-HIV-1 activity. A summary of its efficacy and cytotoxicity, compared to other notable anti-HIV alkaloids from natural sources, is detailed in the table below.

CompoundOrganism/SourceEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism of Action
Logeracemin A Daphniphyllum longeracemosum4.5 ± 0.1[1]27.96.2[1]Not fully elucidated; likely involves inhibition of viral entry or replication.
Calanolide (B8761490) A Calophyllum lanigerum0.10 - 0.17[1]>20>100Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI)[1]
Michellamine B Ancistrocladus korupensis~0.1 (HIV-1)>100>1000Reverse Transcriptase Inhibitor and inhibition of cellular fusion/syncytium formation.[2]
Castanospermine Castanospermum australe~29Not specifiedNot specifiedα-glucosidase I inhibitor, affects glycoprotein (B1211001) processing.

EC50: Half-maximal effective concentration required to inhibit HIV-1 replication. CC50: Half-maximal cytotoxic concentration, indicating the concentration at which the compound is toxic to host cells. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the anti-HIV activity and cytotoxicity of compounds like logeracemin A.

Anti-HIV-1 Assay

The anti-HIV-1 activity is typically evaluated using a cell-based assay. A common method involves the following steps:

  • Cell Culture: Human T-lymphocyte cell lines, such as C8166 or MT-4, are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere).

  • Viral Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., logeracemin A). A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA). The inhibition of syncytia formation (the fusion of infected and uninfected cells) can also be observed and quantified microscopically.

  • Data Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits HIV-1 replication by 50%.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed to determine their effect on the viability of the host cells. The MTT assay is a widely used colorimetric method:

  • Cell Seeding: Uninfected host cells (the same cell line used in the anti-HIV assay) are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the anti-HIV assay.

  • Incubation: The cells are incubated for the same duration as the anti-HIV assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a few hours of incubation, the resulting formazan crystals (formed by metabolically active cells) are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The CC50 value is determined from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating anti-HIV activity and a potential signaling pathway for the action of these alkaloids.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., C8166 T-cells) infection Infection of Cells with HIV-1 cell_culture->infection virus_stock HIV-1 Virus Stock (e.g., HIV-1 IIIB) virus_stock->infection compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compound Dilutions compound_prep->treatment infection->treatment incubation Incubation (3-5 days) treatment->incubation p24_elisa p24 Antigen ELISA (Anti-HIV Activity) incubation->p24_elisa mtt_assay MTT Assay (Cytotoxicity) incubation->mtt_assay data_analysis Calculate EC50 & CC50 p24_elisa->data_analysis mtt_assay->data_analysis

Caption: Workflow for Anti-HIV and Cytotoxicity Testing.

hiv_inhibition_pathway cluster_virus_lifecycle HIV Life Cycle Stages cluster_alkaloid_action Potential Alkaloid Inhibition entry 1. Viral Entry (Fusion & Binding) rt 2. Reverse Transcription (RNA to DNA) entry->rt integration 3. Integration (Viral DNA into Host Genome) rt->integration replication 4. Replication (Viral Particle Assembly) integration->replication alkaloid Alkaloid (e.g., Logeracemin A) alkaloid->entry Inhibition alkaloid->rt Inhibition

Caption: Potential Anti-HIV Mechanisms of Alkaloids.

Concluding Remarks

Logeracemin A, a daphnicyclidin analogue, demonstrates promising anti-HIV-1 activity with a favorable selectivity index. Its potency is comparable to other known anti-HIV natural products, although its precise mechanism of action requires further investigation. The experimental protocols outlined provide a standard framework for the evaluation of such compounds. The continued exploration of Daphniphyllum alkaloids and their analogues may lead to the discovery of novel and effective antiretroviral agents.

References

Comparative Analysis of the Biological Activity of Daphnicyclidin Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of daphnicyclidin isomers and related Daphniphyllum alkaloids. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further investigation and drug discovery efforts.

Data Presentation: Comparative Biological Activity

The biological activities of various daphnicyclidin isomers and other structurally related Daphniphyllum alkaloids have been evaluated, primarily for their cytotoxic and antiviral properties. The following table summarizes the available quantitative data from the literature, with concentrations converted to micromolar (µM) for standardized comparison.

CompoundBiological ActivityCell Line/AssayIC₅₀ / EC₅₀ (µM)Reference
Daphnezomine W CytotoxicityHeLa35.1 (converted from 16.0 µg/mL)[1]
Daphnioldhanol A CytotoxicityHeLa31.9[2][3]
Unnamed Daphnicyclidin M analogue CytotoxicityP-3885.7[4]
CytotoxicitySGC-790122.4[4]
Unnamed Daphnicyclidin N analogue CytotoxicityP-3886.5
CytotoxicitySGC-790125.6
2-deoxymacropodumine A CytotoxicityHeLa~3.89
Logeracemin A Anti-HIV ActivityMT-2 cells4.5 ± 0.1

Note: The cytotoxic activities of daphnicyclidins J and K have been mentioned in the literature, but specific IC₅₀ values were not provided in the abstracts reviewed. Daphnicyclidin M was found to have no antibacterial activity. Some daphniphyllum alkaloids have shown weak insecticidal effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of daphnicyclidin isomers and related alkaloids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.

Materials:

  • Human cancer cell lines (e.g., HeLa, P-388, SGC-7901)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Daphnicyclidin isomers or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Test compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Assay (MTT-based Assay)

This assay measures the ability of a compound to protect cells from HIV-induced cytopathic effects.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-2)

  • HIV-1 viral stock

  • Complete cell culture medium (e.g., RPMI-1640 with supplements)

  • Daphnicyclidin isomers or other test compounds

  • MTT solution

  • Solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell and Virus Preparation: MT-2 cells are cultured and maintained in complete medium. HIV-1 viral stocks are prepared and their infectivity is titrated.

  • Assay Setup: MT-2 cells are seeded in 96-well plates. The cells are then infected with HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the test compounds are added to the wells at various concentrations. Control wells include uninfected cells, infected cells without treatment, and infected cells treated with a known anti-HIV drug (e.g., AZT).

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects, typically 4-5 days, at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Following the incubation period, the cell viability is assessed using the MTT assay as described in the cytotoxicity protocol above.

  • Data Analysis: The percentage of cell protection is calculated by comparing the viability of treated infected cells to that of untreated infected and uninfected controls. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

Daphniphyllum alkaloids have been reported to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and TGF-β pathways.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates IKK->I-kappa-B NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Inhibits Degradation Degradation I-kappa-B->Degradation Degradation NF-kappa-B_active NF-kappa-B NF-kappa-B->NF-kappa-B_active Translocates Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphyllum_Alkaloids->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF-kappa-B_active->Gene_Transcription Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by Daphniphyllum alkaloids.

Experimental Workflow Diagram

The general workflow for assessing the cytotoxic activity of daphnicyclidin isomers is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa) Cell_Seeding 3. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Daphnicyclidin Isomers) Compound_Treatment 4. Treat Cells with Compounds Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubate (48-72 hours) Compound_Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 (Dose-Response Curve) Absorbance_Reading->IC50_Calculation

Caption: General experimental workflow for determining the cytotoxicity of daphnicyclidin isomers.

References

Unraveling the Cellular Interactions of Daphnicyclidin I: A Guide to Target Identification and Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of Daphnicyclidin I with other cellular targets remains a significant area for future research. Currently, the primary cellular target of this complex Daphniphyllum alkaloid has not been definitively identified in publicly available scientific literature. The known biological activity of this compound and its analogs is primarily characterized by in vitro cytotoxicity against various cancer cell lines. This guide will summarize the existing cytotoxicity data and provide a roadmap of established experimental protocols for the elucidation of a primary target and subsequent cross-reactivity profiling.

This compound is a member of the daphnicyclidin subgroup of Daphniphyllum alkaloids, which are noted for their intricate polycyclic structures. While the total synthesis of these molecules is a subject of considerable interest in organic chemistry, their biological mechanisms of action are less well understood.

Current State of Knowledge: Cytotoxicity of this compound and Related Alkaloids

The primary biological effect reported for this compound and its structural relatives is the inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
This compound P-388 (mouse lymphocytic leukemia)13.8[1]
Daphnicyclidin MP-388 (mouse lymphocytic leukemia)5.7[1]
SGC-7901 (human gastric carcinoma)22.4[1]
Daphnicyclidin NP-388 (mouse lymphocytic leukemia)6.5[1]
SGC-7901 (human gastric carcinoma)25.6[1]
Macropodumine CP-388 (mouse lymphocytic leukemia)10.3[1]
Daphnezomine WHeLa (human cervical cancer)16.0 µg/mL[2][3]
Daphnioldhanol AHeLa (human cervical cancer)31.9[4][5][6]

It is important to note that daphnicyclidin M was reported to possess a rare cyclopentadienyl (B1206354) anion but showed no antibacterial activity[6][7]. The diverse structures of these alkaloids may contribute to varied biological activities and target engagement profiles.

Experimental Roadmap for Target Identification and Cross-Reactivity Analysis

To understand the therapeutic potential and potential off-target effects of this compound, a systematic approach to identify its primary cellular target and subsequently assess its binding promiscuity is required. The following experimental protocols outline standard methodologies employed in drug development for these purposes.

Primary Target Identification

A crucial first step is the identification of the direct molecular target(s) of this compound. Affinity-based and activity-based proteomics approaches are powerful tools for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of this compound: A derivative of this compound containing a reactive functional group is synthesized. This derivative is then covalently coupled to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.

  • Cell Lysate Preparation: The cancer cell line most sensitive to this compound (e.g., P-388) is cultured and harvested. The cells are lysed to release their protein content.

  • Affinity Pull-Down: The cell lysate is incubated with the this compound-functionalized affinity matrix. Proteins that bind to this compound will be captured by the matrix.

  • Washing: The matrix is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the matrix, typically by changing the pH or ionic strength of the buffer, or by adding an excess of free this compound.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS). Proteins that are consistently and specifically pulled down are considered potential targets.

G cluster_0 Target Identification Workflow This compound Derivative This compound Derivative Immobilization on Beads Immobilization on Beads This compound Derivative->Immobilization on Beads Covalent Coupling Immobilized this compound Immobilized this compound Immobilization on Beads->Immobilized this compound Incubation Incubation Immobilized this compound->Incubation Cancer Cell Lysate Cancer Cell Lysate Cancer Cell Lysate->Incubation Wash (Remove Non-specific Binders) Wash (Remove Non-specific Binders) Incubation->Wash (Remove Non-specific Binders) Elution Elution Wash (Remove Non-specific Binders)->Elution Protein Identification (LC-MS/MS) Protein Identification (LC-MS/MS) Elution->Protein Identification (LC-MS/MS) Analysis Potential Cellular Targets Potential Cellular Targets Protein Identification (LC-MS/MS)->Potential Cellular Targets

Workflow for identifying cellular targets of this compound.

Cross-Reactivity Profiling

Once a primary target is identified, the investigation into the cross-reactivity of this compound with other cellular proteins can commence. This is critical for predicting potential off-target effects and understanding the compound's overall safety profile.

Experimental Protocol: Kinase Panel Screening (Example)

If the primary target is identified as a kinase, a broad panel screening against a library of known kinases is a standard approach to assess selectivity.

  • Assay Principle: The ability of this compound to inhibit the activity of a large number of purified kinases is measured. This is often done using in vitro activity assays that measure the phosphorylation of a substrate.

  • Experimental Setup: A library of kinases is arrayed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.

  • Compound Addition: this compound is added to the wells at one or more concentrations.

  • Activity Measurement: The kinase reaction is allowed to proceed, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The percentage of inhibition of each kinase by this compound is calculated. The results are often visualized as a "selectivity tree" or a heatmap, which provides a clear picture of the compound's cross-reactivity profile.

G cluster_1 Cross-Reactivity Screening Workflow This compound This compound Addition to Kinase Panel Addition to Kinase Panel This compound->Addition to Kinase Panel In Vitro Activity Assay In Vitro Activity Assay Addition to Kinase Panel->In Vitro Activity Assay Incubation with Substrate & ATP Kinase Library Kinase Library Kinase Library->Addition to Kinase Panel Quantification of Inhibition Quantification of Inhibition In Vitro Activity Assay->Quantification of Inhibition Selectivity Profile Selectivity Profile Quantification of Inhibition->Selectivity Profile Identification of Off-Targets Identification of Off-Targets Selectivity Profile->Identification of Off-Targets

General workflow for assessing kinase cross-reactivity.

Experimental Protocol: Competitive Binding Assays

Competitive binding assays can be used to determine the affinity of this compound for its primary target and potential off-targets.

  • Assay Principle: A labeled ligand with known affinity for the target protein is used. The ability of unlabeled this compound to displace the labeled ligand is measured.

  • Experimental Setup: The target protein and the labeled ligand are incubated together in the presence of varying concentrations of this compound.

  • Binding Measurement: The amount of labeled ligand bound to the target protein is quantified. This can be done using techniques such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be derived from the IC50 value, providing a measure of the binding affinity.

Conclusion

The study of this compound presents an exciting frontier in natural product chemistry and pharmacology. While current knowledge is limited to its cytotoxic effects, the application of modern drug discovery methodologies holds the key to unlocking its therapeutic potential. The identification of its primary cellular target is the critical next step, which will pave the way for a thorough investigation of its cross-reactivity and a more complete understanding of its mechanism of action. The experimental frameworks outlined here provide a clear path forward for researchers to elucidate the complex biology of this fascinating molecule.

References

Validating the Biosynthetic Route to Daphnicyclidin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the current understanding of the proposed biosynthetic pathway for Daphnicyclidin I, a structurally complex member of the Daphniphyllum alkaloids. For decades, the biogenesis of these intricate molecules has been a subject of fascination, guiding elegant biomimetic total syntheses.[1][2][3] However, direct experimental validation in the native plant, Daphniphyllum macropodum, has been more recent. This document synthesizes the available experimental evidence, primarily from isotopic labeling studies, and contrasts the well-supported general pathway with the still-hypothetical specific steps leading to this compound.

Proposed Biosynthetic Pathway: From Squalene (B77637) to a Complex Alkaloid Core

The prevailing hypothesis, strongly supported by biomimetic synthesis efforts, posits that Daphniphyllum alkaloids originate from a squalene-like C30 precursor, which is itself derived from the mevalonate (B85504) pathway.[1][2] This linear precursor undergoes a series of complex cyclizations and rearrangements to form the various skeletal types observed in this alkaloid family. For the daphnicyclidins, this involves a particularly intriguing bond cleavage and formation sequence to construct the characteristic polycyclic core.

Recent experimental work has provided significant validation for the foundational aspects of this proposed pathway. A 2024 study by Eljounaidi et al. on Daphniphyllum macropodum demonstrated through stable isotope labeling that C30 alkaloids are indeed derived from the mevalonate pathway and serve as precursors to the C22 alkaloids, a class that includes the daphnicyclidins.

While the overarching pathway from squalene is now supported by in vivo data, the specific enzymatic machinery responsible for the intricate downstream transformations remains largely uncharacterized. Transcriptome mining of D. macropodum has identified several terpene synthases (TPSs), triterpene cyclases (TTCs), and prenyl transferases (PTs), laying the groundwork for future enzyme characterization. However, the specific enzymes that catalyze the remarkable skeletal rearrangements to form the this compound scaffold have not yet been identified and functionally expressed. At present, there are no experimentally supported alternative biosynthetic pathways for the formation of the core Daphniphyllum alkaloid skeleton.

Experimental Data: Isotopic Labeling Studies

The most direct evidence validating the proposed biosynthetic origin of Daphniphyllum alkaloids comes from stable isotope labeling experiments performed on D. macropodum seedlings. These studies provide quantitative data on the incorporation of labeled precursors into different classes of alkaloids.

Experiment Labeled Precursor Alkaloid Class Analyzed Key Finding Reference
Seedling FeedingGlucose-¹³C₆C22 and C30 AlkaloidsSignificant enrichment observed in both C30 and C22 alkaloids, confirming their de novo synthesis from primary metabolism.
Seedling FeedingMevalonolactone-2-¹³CC22 and C30 AlkaloidsHigher isotopic enrichment was observed in C30 alkaloids compared to C22 alkaloids.

Interpretation: The higher incorporation of the mevalonate pathway-specific label into the C30 alkaloids strongly supports the hypothesis that they are the biosynthetic precursors to the C22 alkaloids. This finding is a cornerstone in validating the long-proposed pathway where the more complex, lower carbon number alkaloids are derived from their C30 ancestors through the loss of a carbon fragment.

Experimental Protocols

Isotopic Labeling of Daphniphyllum macropodum Seedlings

This protocol is a generalized representation based on the methodology described by Eljounaidi et al., 2024.

  • Plant Material: Daphniphyllum macropodum seedlings are grown hydroponically.

  • Precursor Administration: A solution of the isotopically labeled precursor (e.g., Glucose-¹³C₆ or Mevalonolactone-2-¹³C) is added to the hydroponic medium. Control plants are grown in a medium with the corresponding unlabeled precursor.

  • Incubation: The seedlings are incubated for a defined period to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting: Plant tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized.

  • Metabolite Extraction: The dried plant material is ground to a fine powder. Alkaloids are extracted using an appropriate solvent system, such as methanol (B129727) or a chloroform/methanol mixture. The extract is then filtered and dried.

  • LC-MS Analysis: The crude alkaloid extract is redissolved and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a high-resolution mode to accurately determine the mass-to-charge ratio of the parent ions and their isotopologues.

  • Data Analysis: The relative abundance of different isotopologues for each identified alkaloid is determined. The corrected isotope proportion is calculated by subtracting the natural abundance isotopologue proportions (from control plants) from the proportions in the labeled samples. Statistical analysis (e.g., ANOVA) is used to determine the significance of isotope enrichment.

Heterologous Expression and Characterization of Terpene Synthases

This is a generalized protocol for the functional characterization of terpene synthase genes identified from D. macropodum transcriptome data.

  • Gene Identification and Cloning: Terpene synthase (TPS) candidate genes are identified from the transcriptome of D. macropodum. The full-length coding sequences are amplified by PCR and cloned into a plant expression vector.

  • Heterologous Expression: The expression vector is transformed into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of a host plant, typically Nicotiana benthamiana. Co-expression with genes for rate-limiting enzymes in the terpenoid precursor pathways (e.g., HMGR or DXS) can be performed to boost metabolic flux.

  • Metabolite Collection: After several days of incubation, the volatile organic compounds (VOCs) produced by the infiltrated leaves are collected, often using a solid-phase microextraction (SPME) fiber. For non-volatile products, the leaf tissue is harvested and extracted.

  • GC-MS Analysis: The collected metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectra of the products are compared to spectral libraries and authentic standards for identification.

  • Enzyme Product Identification: The identified terpenes (e.g., monoterpenes, sesquiterpenes) are confirmed as the products of the expressed TPS enzyme.

Visualizations

This compound Biosynthetic Pathway cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Synthesis cluster_alkaloid Daphniphyllum Alkaloid Core Biosynthesis MVA Mevalonate IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP cluster_squalene cluster_squalene GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase ProtoDaph Proto-daphniphylline (Putative C30 Intermediate) Oxidosqualene->ProtoDaph Triterpene Cyclase(s) (Hypothetical) C22_Core C22 Alkaloid Core (e.g., Secodaphniphylline type) ProtoDaph->C22_Core Tailoring Enzymes (Hypothetical, C8 loss) Daphnicyclidin_I This compound C22_Core->Daphnicyclidin_I Further Rearrangements (Hypothetical) Experimental_Workflow cluster_in_vivo In Vivo Validation cluster_in_vitro Enzyme Discovery start Hydroponic D. macropodum Seedlings feeding Feed with Isotopically Labeled Precursors (e.g., Mevalonolactone-¹³C) start->feeding harvest Harvest Tissues & Extract Alkaloids feeding->harvest lcms LC-MS Analysis harvest->lcms analysis Determine Isotopic Enrichment lcms->analysis conclusion1 Conclusion: C30 alkaloids are precursors to C22 alkaloids analysis->conclusion1 conclusion2 Identification of functional enzymes (e.g., cycloartenol (B190886) synthase) transcriptome Transcriptome Sequencing of D. macropodum mining Identify Candidate Genes (TPS, TTCs) transcriptome->mining expression Heterologous Expression in N. benthamiana mining->expression gcms Product Analysis (GC-MS) expression->gcms gcms->conclusion2

References

A Comparative Analysis of Daphnicyclidin I and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 2, 2025

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the efficacy of Daphnicyclidin I, a member of the complex family of Daphniphyllum alkaloids, against cancer cell lines. Due to the limited public data on the bioactivity of this compound, this guide leverages available experimental data for related Daphniphyllum alkaloids as a proxy for preliminary comparison against established chemotherapeutic agents: cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696).

Executive Summary

Daphniphyllum alkaloids are a diverse group of natural products that have garnered significant interest for their unique chemical structures and potential biological activities. While direct efficacy data for this compound remains scarce in published literature, studies on related compounds within the same family, such as daphnezomine W and daphnioldhanol A, have demonstrated cytotoxic effects against cancer cell lines. This guide synthesizes the available data, offering a comparative perspective on their potential alongside standard-of-care chemotherapeutics. The provided experimental protocols and signaling pathway diagrams aim to equip researchers with the necessary information to design further investigative studies into the therapeutic potential of this intriguing class of molecules.

Quantitative Comparison of Cytotoxicity

To facilitate a clear comparison of cytotoxic efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various Daphniphyllum alkaloids and standard chemotherapeutic agents against the HeLa human cervical cancer cell line. It is critical to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

CompoundCell LineIC50 Value (µM)Citation(s)
Daphniphyllum Alkaloids
Daphnezomine WHeLa39.5[1]
Daphnioldhanol AHeLa31.9[2][3]
Unnamed DAHeLa~3.89[4]
Standard Chemotherapeutics
CisplatinHeLa5.8 - 95.9
DoxorubicinHeLaData Not Found
PaclitaxelHeLaData Not Found

Note: The IC50 value for daphnezomine W was converted from 16.0 µg/mL using a molar mass of 405.5 g/mol . The IC50 values for cisplatin can vary significantly based on the specifics of the experimental protocol. A specific IC50 for Doxorubicin and Paclitaxel against HeLa cells was not available in the searched literature.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is crucial for their development as therapeutic agents.

Daphniphyllum Alkaloids (Postulated)

The precise mechanism of action for this compound and other Daphniphyllum alkaloids has not been elucidated. However, the cytotoxic activity observed in related compounds suggests potential interference with fundamental cellular processes, such as cell proliferation and survival. Further research is required to identify the specific molecular targets and signaling pathways affected by this class of compounds.

Standard Chemotherapeutic Agents

The mechanisms of action for cisplatin, doxorubicin, and paclitaxel are well-characterized and involve distinct cellular pathways.

Cisplatin: This platinum-based drug forms adducts with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The DNA damage response (DDR) pathway, involving proteins such as ATM, ATR, and p53, is a critical mediator of cisplatin's cytotoxic effects.

Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, contributing to apoptosis. Key signaling pathways implicated in doxorubicin's action include the p53 pathway, the PI3K/Akt/mTOR pathway, and pathways related to oxidative stress response.

Paclitaxel: A member of the taxane (B156437) family, paclitaxel targets microtubules, essential components of the cytoskeleton involved in cell division. Paclitaxel stabilizes microtubules by preventing their depolymerization, which disrupts the normal dynamics of the mitotic spindle. This leads to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis. The spindle assembly checkpoint (SAC) is a key signaling pathway activated in response to paclitaxel treatment.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

cisplatin_pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Enters cell and reacts with DNA_Adducts DNA Adducts DNA->DNA_Adducts Forms DDR DNA Damage Response (ATM, ATR) DNA_Adducts->DDR Activates p53 p53 DDR->p53 Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of Cisplatin.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DSBs DNA Double-Strand Breaks DNA_Intercalation->DSBs Topoisomerase_II->DSBs Apoptosis Apoptosis DSBs->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Signaling pathway of Doxorubicin.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Paclitaxel.

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed HeLa cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of Daphniphyllum alkaloids or standard drugs Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 Calculate IC50 values

Caption: General experimental workflow for MTT assay.

Experimental Protocols

The following provides a generalized protocol for determining the cytotoxic activity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Daphniphyllum alkaloids, standard chemotherapeutics)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control and untreated wells as a baseline.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Future Directions

The preliminary data on Daphniphyllum alkaloids, while not specific to this compound, suggests a potential for cytotoxic activity against cancer cells. To fully assess the therapeutic potential of this compound, further research is imperative. Key future directions include:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Efficacy Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

  • Comparative Studies: Performing head-to-head comparisons of this compound with standard chemotherapeutic agents under identical experimental conditions.

This guide serves as a foundational resource to stimulate and inform future research into the anticancer properties of this compound and the broader class of Daphniphyllum alkaloids. The unique structural features of these compounds may offer novel mechanisms for combating cancer, warranting their continued investigation.

References

A Comparative Guide to the Synthetic Strategies and Biological Potential of Daphnicyclidin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate architecture and nascent biological activities of Daphniphyllum alkaloids present a compelling frontier in natural product chemistry and pharmacology. While comprehensive structural-activity relationship (SAR) studies on Daphnicyclidin I derivatives are not yet available in published literature, this guide provides a comparative overview of the known biological landscape of related alkaloids and the synthetic methodologies that pave the way for future SAR investigations.

The Daphniphyllum alkaloids are a diverse family of over 350 complex natural products, with the daphnicyclidins representing a unique subgroup characterized by a pentafulvene structural motif.[1] Despite their complex structures and the isolation of numerous members, the biological activities of daphnicyclidin-type alkaloids remain largely underexplored, though some have exhibited moderate cytotoxicity.[2] This guide will focus on the synthetic approaches to the core ring systems of these fascinating molecules, a critical prerequisite for generating derivatives for systematic biological evaluation.

Biological Activities of Related Daphniphyllum Alkaloids

While specific data for this compound derivatives is scarce, the broader class of Daphniphyllum alkaloids has demonstrated a range of biological activities. Understanding these provides a foundation for hypothesizing the potential of novel derivatives.

AlkaloidBiological ActivityReference
Logeracemin AAnti-HIV activity (EC₅₀ of 4.5 ± 0.1 μM)[3]
Dcalycinumine AAntitumor activity (inhibits proliferation, migration, and invasion of nasopharyngeal cancer cells)[4]
Daphnillonin AModerate cytotoxicity against HeLa cells (IC₅₀ of ~3.89 μM)[4]
Daphnicyclidin MNo antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora[5]

Synthetic Strategies for Daphnicyclidin Core Structures

The total synthesis of this compound has not yet been reported, but various research groups have successfully constructed key substructures, providing a roadmap for accessing the complete molecule and its analogues. These synthetic endeavors are crucial for enabling future SAR studies.

Experimental Protocols for Key Synthetic Steps:

  • Intramolecular [4+3] Cycloaddition for the ABCE Ring System: A notable strategy for constructing the ABCE tetracyclic ring system of daphnicyclidin A involves an intramolecular [4+3] cycloaddition of an oxidopyridinium ion. In a key step, a pyridinium (B92312) salt intermediate is treated with a base to trigger a one-step sulfone deprotection and the desired cycloaddition, forming the tetracyclic core in a 70% yield.[6]

  • Aza-Cope–Mannich Reaction for the A and C Rings: The assembly of the A and C rings with precise stereocontrol has been achieved through an aza-Cope–Mannich transformation. This reaction generates the cycloheptapyrrolidine core, establishing the C5 and C6 stereocenters of daphnicyclidin-type alkaloids with high yield and complete stereocontrol.[2]

  • Ring Expansion for the 5/6/7 Tricyclic Core: A rapid synthesis of the 5/6/7 tricyclic core found in daphnicyclidin-type alkaloids has been developed. This method utilizes a base-mediated ring dilation rearrangement of a tricyclic ketone in the presence of trimethylsilyl (B98337) diazomethane (B1218177) (TMSCHN₂) to afford the desired 5/6/7 tricyclic ketone as a single product.[3]

Synthetic Pathways and Logical Relationships

The following diagrams illustrate some of the key synthetic strategies and workflows that have been developed to access the complex core structures of daphnicyclidin alkaloids. These pathways represent critical starting points for any drug discovery program aimed at exploring this chemical space.

Synthesis_ABCE_Rings Diene 1,2-bis- alkylidenecyclopentane Pyridinium_Salt Pyridinium Salt (29) Diene->Pyridinium_Salt Multiple Steps (including triflate formation and reaction with ethyl 5-hydroxynicotinate) Cycloadduct ABCE Tetracyclic Ring System (31) Pyridinium_Salt->Cycloadduct One-step sulfone deprotection/ intramolecular [4+3] cycloaddition

Caption: Synthesis of the ABCE Ring System of Daphnicyclidin A.[6]

Aza_Cope_Mannich_Workflow Ketone Ketone (19) Intermediate Intermediate Ketone->Intermediate Iodide Vinyl Iodide (20) Iodide->Intermediate Two Steps Cycloheptapyrrolidine Cycloheptapyrrolidine (A and C rings) Intermediate->Cycloheptapyrrolidine Aza-Cope–Mannich Transformation

Caption: Aza-Cope–Mannich reaction for A and C ring formation.[2]

Ring_Expansion_Strategy Tricyclic_Ketone Tricyclic Ketone (318) Expanded_Ketone 5/6/7 Tricyclic Ketone (319) Tricyclic_Ketone->Expanded_Ketone Base-mediated ring dilation (TMSCHN₂)

Caption: Ring expansion strategy for the 5/6/7 tricyclic core.[3]

References

Validation of In Vitro Findings with In Vivo Models for Daphnicyclidin I: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of research dedicated to the biological activity of Daphnicyclidin I, particularly concerning the validation of in vitro findings with in vivo models. While the chemical synthesis of this compound and other Daphniphyllum alkaloids is a subject of ongoing research, their biological evaluation remains largely in the preliminary stages. Consequently, a direct comparison guide with supporting experimental data for this compound cannot be constructed at this time.

The broader family of Daphniphyllum alkaloids, a diverse group of over 350 compounds, has been the subject of some biological investigation. These studies hint at a range of potential activities, including cytotoxic, antioxidant, and vasorelaxant effects. However, these findings are often from initial screenings and lack the in-depth follow-up required for a thorough comparative analysis between laboratory and whole-organism models.

For instance, while some daphnicyclidin-type alkaloids have been assessed for cytotoxic, pesticidal, and antibacterial activities, the detailed quantitative data from these assays are not extensively published. Similarly, other related compounds have been screened against various cancer cell lines, but these in vitro results have not been subsequently validated in in vivo animal models to determine their therapeutic potential and physiological effects.

The absence of established signaling pathways and detailed experimental protocols for the biological effects of this compound further impedes the creation of a comprehensive guide. Without this foundational data, any attempt to draw correlations between in vitro mechanisms and in vivo outcomes would be speculative.

Researchers, scientists, and drug development professionals interested in this compound and related compounds should be aware of this significant gap in the current body of knowledge. Future research endeavors should prioritize a systematic evaluation of the biological activities of these complex natural products, progressing from initial in vitro screening to rigorous in vivo validation. Such studies will be crucial in unlocking the potential therapeutic applications of the Daphniphyllum alkaloids.

Safety Operating Guide

Navigating the Uncharted Waters of Daphnicyclidin I Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Daphnicyclidin I is a member of the complex Daphniphyllum alkaloids, a class of natural products isolated from plants of the Daphniphyllum genus.[1][2] While specific toxicological data for this compound is limited, some alkaloids within this family have been reported to exhibit cytotoxic and hepatotoxic effects.[3][4] Given the potential for biological activity, it is crucial to treat this compound as a potentially hazardous substance.

Core Principles for Disposal

The primary principle for the disposal of this compound is to avoid environmental release and to ensure the safety of all personnel. This involves treating the compound and any contaminated materials as hazardous chemical waste.

Experimental Protocols for Disposal

In the absence of specific degradation or neutralization protocols for this compound, the recommended procedure focuses on proper segregation and disposal through a licensed chemical waste management company.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spills into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Liquid Waste: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Dispose of solutions of this compound in a designated, sealed, and properly labeled hazardous liquid waste container compatible with the organic solvents used. Do not mix with aqueous or other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used (for liquid waste), and the approximate concentration and quantity.

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, heat, and ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with all available information regarding the compound.

Data Presentation

Due to the lack of specific quantitative data for this compound, a comparative data table cannot be generated. However, the known solubility information is crucial for selecting appropriate waste containers and segregation.

Table 1: Known Solvents for Daphnicyclidin Alkaloids

SolventSolubility Noted
ChloroformYes
DichloromethaneYes
Ethyl AcetateYes
Dimethyl Sulfoxide (DMSO)Yes
AcetoneYes

This data is based on information for related Daphniphyllum alkaloids and should be used as a guide for handling this compound.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_0 This compound Waste Disposal Workflow A This compound Waste Generated B Solid Waste? A->B C Solid Waste Container (Labeled & Sealed) B->C Yes D Liquid Waste Container (Labeled & Sealed) B->D No (Liquid) E Store in Secondary Containment C->E D->E F Contact EHS for Pickup E->F

This compound Disposal Workflow

Disclaimer: The information provided is based on the limited available data for Daphniphyllum alkaloids and general chemical safety principles. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific disposal requirements at your facility.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of potent, biologically active compounds like Daphnicyclidin I necessitates stringent safety protocols to minimize exposure and ensure a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature demands that it be handled with the utmost care, following established guidelines for cytotoxic compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to cytotoxic compounds is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper selection and use of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Minimizes the risk of contamination through tears or punctures. Change gloves regularly and immediately if contaminated.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and spills.
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.Protects against splashes, aerosols, and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders or when there is a risk of aerosolization.Prevents inhalation of the compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Procedures for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

Handling_Workflow cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Decontamination and Disposal Receiving Receiving and Unpacking - Verify integrity - Don appropriate PPE Storage Secure Storage - Tightly sealed container - Labeled as 'Cytotoxic' - Ventilated, restricted area Receiving->Storage Store Safely Weighing Weighing - In a chemical fume hood or  glove box - Use disposable liners Storage->Weighing Prepare for Use Dissolving Dissolution - In a chemical fume hood - Use appropriate solvent - Avoid splashing Weighing->Dissolving Experiment Experimental Use - Conduct in designated area - Minimize aerosol generation Dissolving->Experiment Decontamination Decontamination - Clean all surfaces - Use appropriate deactivating solution Experiment->Decontamination Post-Experiment Waste_Segregation Waste Segregation - Separate solid and liquid waste - Use designated, labeled containers Decontamination->Waste_Segregation Disposal Final Disposal - Follow institutional and  local regulations for  cytotoxic waste Waste_Segregation->Disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Safety and Decontamination

Protocol 1: Weighing and Solubilizing this compound Powder

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with a disposable plastic-backed absorbent pad.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent).

    • Don all required PPE as specified in Table 1.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Carefully open the container with the powdered this compound.

    • Use a dedicated spatula to transfer the desired amount of powder to a tared weigh boat or vial.

    • Minimize air currents to prevent the powder from becoming airborne.

  • Solubilization:

    • Add the appropriate solvent to the vial containing the weighed powder.

    • Cap the vial securely and mix gently (e.g., by vortexing at a low speed) until the compound is fully dissolved.

    • Visually inspect to ensure no undissolved particles remain.

  • Cleanup:

    • Carefully wipe down the spatula and any other reusable equipment with a suitable decontaminating solution.

    • Dispose of the weigh boat, absorbent pad, and any other disposable items in the designated cytotoxic solid waste container.

Protocol 2: Decontamination of Work Surfaces and Equipment

  • Preparation:

    • Prepare a fresh decontamination solution (e.g., a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate, or a commercially available product for cytotoxic drug inactivation).

    • Ensure adequate ventilation.

  • Decontamination Procedure:

    • Wearing appropriate PPE, apply the decontamination solution to all surfaces that may have come into contact with this compound.

    • Allow the solution to remain in contact with the surface for the recommended time.

    • Wipe the surfaces with clean, absorbent materials.

    • Rinse the surfaces with water or 70% ethanol (B145695) to remove any residue from the decontamination solution.

    • Dispose of all cleaning materials in the designated cytotoxic waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Procedure
Solid Waste Puncture-resistant, leak-proof container clearly labeled "Cytotoxic Waste - Incinerate Only".Includes contaminated gloves, gowns, shoe covers, absorbent pads, and plasticware. The container should be sealed when full and sent for high-temperature incineration.
Liquid Waste Leak-proof, shatter-resistant container clearly labeled "Cytotoxic Liquid Waste".Includes unused solutions of this compound and contaminated solvents. Do not mix with other chemical waste streams. The container should be securely capped and disposed of through a licensed hazardous waste disposal service.
Sharps Waste Puncture-proof sharps container labeled "Cytotoxic Sharps".Includes needles, syringes, and contaminated glass Pasteur pipettes. The container should be sealed when full and incinerated.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the potent cytotoxic compound this compound, ensuring a safe and controlled laboratory environment. It is imperative that all personnel receive thorough training on these procedures and that the institutional safety office is consulted to ensure compliance with all local and national regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.